2,4-Dihydroxybenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUJCQYKTGNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062868 | |
| Record name | Benzamide, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3147-45-3 | |
| Record name | 2,4-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxybenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydroxybenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2QA7KU4DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,4-Dihydroxybenzamide from Methyl 2,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,4-dihydroxybenzamide, a valuable compound in medicinal chemistry and materials science, starting from the readily available precursor, methyl 2,4-dihydroxybenzoate. This document outlines the core chemical transformation, detailed experimental protocols, and relevant data to support research and development activities.
Introduction
This compound, also known as β-resorcylamide, is a key structural motif found in various biologically active compounds. Its synthesis is of significant interest to the pharmaceutical and chemical industries. The conversion of methyl 2,4-dihydroxybenzoate to this compound is a straightforward amidation reaction, typically achieved by reacting the methyl ester with ammonia. This guide focuses on a common and effective laboratory-scale synthesis method.
Reaction Scheme and Mechanism
The fundamental reaction involves the nucleophilic acyl substitution of the methoxy group in methyl 2,4-dihydroxybenzoate with an amino group from ammonia. The reaction proceeds as follows:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from methyl 2,4-dihydroxybenzoate.[1]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 2,4-dihydroxybenzoate | Reagent | Standard chemical supplier |
| Ammonia (25% in water) | Pro analysis | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
| Sodium sulfate | Anhydrous | Standard chemical supplier |
| Ethyl acetate | Chromatography grade | Standard chemical supplier |
| Water | Deionized | Laboratory supply |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate in 10 mL of 25% aqueous ammonia.[1]
-
Reaction : Stir the reaction mixture at room temperature for 24 hours.[1]
-
Work-up :
-
Remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator.[1]
-
To the resulting residue, add 10 mL of water.[1]
-
Extract the product with diethyl ether.[1]
-
Collect the ether extracts and wash them with water.[1]
-
Separate the ether layer and dry it over anhydrous sodium sulfate.[1]
-
Evaporate the ether under reduced pressure to obtain the crude this compound.[1]
-
-
Purification : Purify the crude product by column chromatography using ethyl acetate as the mobile phase.[1]
Caption: Experimental workflow for this compound synthesis.
Data Summary
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Reference |
| Starting Material | ||
| Methyl 2,4-dihydroxybenzoate | 1.69 g (0.01 mol) | [1] |
| Reagents | ||
| Aqueous Ammonia (25%) | 10 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Time | 24 hours | [1] |
| Product Information | ||
| Product Name | This compound | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Purification | ||
| Method | Column Chromatography | [1] |
| Mobile Phase | Ethyl Acetate | [1] |
Note: The yield for this specific procedure was not explicitly stated in the provided source.
Safety Considerations
-
Ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from methyl 2,4-dihydroxybenzoate via amidation with aqueous ammonia is an effective and straightforward method suitable for laboratory-scale production. The protocol provided in this guide offers a clear and reproducible procedure for obtaining the desired product. This foundational synthesis can be adapted and optimized for various research and development applications in the fields of medicinal chemistry and material science.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dihydroxybenzamide, a molecule of interest in various scientific domains, including pharmacology and materials science. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols for their determination. Furthermore, it explores the potential biological activities of this compound as an inhibitor of glutathione reductase and as a potential endocrine disruptor, presenting putative signaling pathways. Experimental workflows for synthesis, purification, and analysis are also delineated. All quantitative data are summarized in structured tables, and logical and experimental flows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Physicochemical Properties
This compound, also known as β-resorcylamide, is a phenolic amide with the chemical formula C₇H₇NO₃. Its chemical structure, characterized by a benzene ring substituted with two hydroxyl groups and an amide group, imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 3147-45-3[1]
-
Molecular Formula: C₇H₇NO₃[1]
-
SMILES: C1=CC(=C(C=C1O)O)C(=O)N[1]
-
InChI: InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)[1]
-
InChIKey: IIUJCQYKTGNRHH-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Melting Point | 228 °C | [3][4] |
| Boiling Point (Predicted) | 455.8 ± 15.0 °C | [3][4] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 8.15 ± 0.10 | [3][4] |
| logP (Predicted) | 0.197 - 0.669 | [5][6] |
| Solubility | Soluble in Methanol | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the key physicochemical properties of this compound.
Synthesis of this compound from Methyl 2,4-Dihydroxybenzoate
This protocol describes the synthesis of this compound via the ammonolysis of methyl 2,4-dihydroxybenzoate.[7]
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Ammonia solution (25% in water)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add methyl 2,4-dihydroxybenzoate (1.69 g, 0.01 mol) to 10 mL of a 25% ammonia solution in water.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 10 mL of deionized water.
-
Extract the aqueous solution with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 15 mL).
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.
Purification by Column Chromatography
The crude product from the synthesis can be purified using column chromatography.[7]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (as eluent)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of ethyl acetate.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with ethyl acetate, collecting fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (228 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound will have a sharp melting point range of 1-2 °C.[1][2][8]
Determination of Solubility
This protocol provides a qualitative and semi-quantitative method for assessing solubility.
Materials:
-
This compound
-
Various solvents (e.g., water, methanol, ethanol, acetone, diethyl ether)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, known amount (e.g., 10 mg) of this compound to a test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH change of a solution of the compound upon titration with a strong base.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4][9]
Determination of logP by High-Performance Liquid Chromatography (HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase HPLC.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)
-
A set of standard compounds with known logP values
Procedure:
-
Prepare a mobile phase and equilibrate the HPLC column.
-
Inject a solution of this compound and record its retention time (t_R).
-
Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte and record their retention times.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.
-
Determine the log k for this compound and use the calibration curve to find its corresponding logP value.[6][10][11][12]
Potential Biological Activities and Signaling Pathways
While the biological role of this compound is not extensively characterized, its structural features suggest potential interactions with biological systems, notably as an enzyme inhibitor and an endocrine disruptor.
Inhibition of Glutathione Reductase
Derivatives of dihydroxybenzene have been shown to inhibit glutathione reductase, a key enzyme in the cellular antioxidant defense system.[13] The catalytic cycle of glutathione reductase involves the transfer of electrons from NADPH to FAD, which then reduces a disulfide bond in the enzyme's active site, forming a dithiol. This dithiol subsequently reduces glutathione disulfide (GSSG) to two molecules of reduced glutathione (GSH).[1][5][6][14] It is plausible that this compound could act as an inhibitor by interacting with the active site cysteine residues, preventing the reduction of GSSG.
Potential as an Endocrine Disruptor
This compound is listed as a potential endocrine-disrupting compound.[1] Endocrine disruptors can interfere with the body's hormonal systems, often by mimicking or blocking the action of natural hormones like estrogen and androgens. They can bind to hormone receptors, such as the estrogen receptor (ER) or the androgen receptor (AR), and trigger or inhibit downstream signaling pathways, leading to adverse health effects.[2][3][8]
Experimental Workflows
The following diagrams illustrate standardized workflows for key experimental procedures relevant to the study of this compound.
Synthesis and Purification Workflow
This workflow outlines the key steps from starting materials to the purified product.
Enzyme Inhibition Assay Workflow
This diagram illustrates a general workflow for assessing the inhibitory potential of this compound on an enzyme like glutathione reductase.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The potential biological activities as a glutathione reductase inhibitor and an endocrine disruptor have been explored through putative signaling pathways. The inclusion of structured data tables and visual workflows aims to provide researchers, scientists, and drug development professionals with a valuable resource for their work with this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of this compound.
References
- 1. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 2. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Catalytic cycle of human glutathione reductase near 1 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlink.com [medlink.com]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione Reductase - Proteopedia, life in 3D [proteopedia.org]
A Technical Guide to the Molecular and Biological Landscape of 2,4-Dihydroxybenzamide
Foreword
In the intricate tapestry of medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Within this class, 2,4-Dihydroxybenzamide presents a particularly compelling case for exploration. Its unique electronic and structural features, conferred by the dual hydroxyl and amide functionalities, render it a versatile building block for the synthesis of novel compounds with significant biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the molecular characteristics, synthesis, and analytical validation of this compound. Furthermore, we will explore its burgeoning role in oncology, contextualized within the broader activities of benzamide derivatives, and provide robust, field-proven protocols for its biological evaluation.
Core Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a molecule is the bedrock of its application in drug design and development.
Molecular Formula: C₇H₇NO₃
Molecular Weight: 153.14 g/mol
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | β-Resorcylamide, Benzamide, 2,4-dihydroxy- | [1] |
| CAS Number | 3147-45-3 | [2] |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~228 °C | |
| Solubility | Soluble in methanol, ethanol, and aqueous bases |
Synthesis and Analytical Validation: A Two-Pillar Approach to Purity and Identity
The integrity of all subsequent biological data hinges on the unambiguous synthesis and rigorous characterization of the target compound. Here, we present a robust and reproducible workflow.
Synthetic Workflow
A common and efficient laboratory-scale synthesis involves the amidation of methyl 2,4-dihydroxybenzoate. This method is favored for its mild conditions and good yields.
Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in a minimal amount of methanol. To this, add a concentrated aqueous solution of ammonia (excess).
-
Reaction Execution: Seal the flask and stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the excess ammonia and methanol under reduced pressure.
-
Extraction: To the resulting aqueous solution, add a suitable organic solvent like ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography using a silica gel stationary phase and an appropriate mobile phase, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[2]
Expertise & Experience Insight: The choice of ammonolysis of the methyl ester is a strategic one. It avoids the harsher conditions that might be required for direct amidation of the corresponding carboxylic acid, which could lead to side reactions involving the sensitive hydroxyl groups. The purification by column chromatography is crucial to remove any unreacted starting material and potential byproducts, ensuring a high-purity compound for biological assays.
A Self-Validating Analytical Characterization Cascade
No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. A multi-pronged approach, where each technique provides orthogonal information, creates a self-validating system.
Analytical Characterization Workflow:
Caption: A multi-technique workflow for analytical validation.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column with a gradient elution of methanol or acetonitrile in water (often with a small amount of acid like formic acid to ensure sharp peaks) is typically used. Purity is determined by integrating the peak area at a suitable UV wavelength.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural confirmation. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR will confirm the number of unique carbon atoms.[5] The combined data allows for the complete assignment of the molecule's structure.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic stretches for the O-H (hydroxyl), N-H (amide), and C=O (amide carbonyl) groups will be prominent.
Trustworthiness through Orthogonal Validation: When HPLC indicates high purity, and the NMR, MS, and IR data all align with the expected structure of this compound, a high degree of confidence in the sample's identity and quality is achieved. This multi-faceted analytical confirmation is a prerequisite for reliable biological testing.
Applications in Oncology: A Scaffold of Therapeutic Promise
While this compound itself has shown some biological activities, including antimicrobial and antioxidant effects, its primary value in drug development lies in its role as a versatile scaffold for the synthesis of more complex derivatives with potent anticancer properties.[7][8] The broader class of benzamide derivatives has yielded several promising anticancer agents.
Mechanisms of Action of Benzamide Derivatives in Cancer
Benzamide derivatives exert their anticancer effects through diverse mechanisms, often targeting pathways that are fundamental to cancer cell survival and proliferation.[9][10]
-
Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are potent HDAC inhibitors. The o-aminobenzamide moiety can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This results in the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[9]
-
Tubulin Polymerization Inhibition: Certain benzamide derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[11]
-
Induction of Oxidative Stress and Apoptosis: Some novel benzamide derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells. This leads to mitochondrial dysfunction, the collapse of the mitochondrial membrane potential, and the activation of caspase-dependent apoptosis.[10]
Hypothesized Signaling Pathway for a Benzamide-Based Anticancer Agent:
Caption: A generalized signaling pathway for benzamide derivatives in cancer.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The following is a detailed, self-validating protocol for assessing the cytotoxic effects of a compound like this compound or its derivatives against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Self-Validating System: This protocol incorporates several self-validating elements. The use of a vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity. A positive control validates that the assay is working as expected. Running each concentration in triplicate or quadruplicate allows for statistical analysis and ensures the reproducibility of the results. Comparing the IC₅₀ value of the test compound to that of the positive control provides a benchmark for its potency.[12][13][14]
Conclusion and Future Horizons
This compound is a molecule of considerable interest, not only for its intrinsic biological activities but more so for its potential as a foundational scaffold in the design of novel therapeutics. Its straightforward synthesis and well-defined analytical characterization make it an accessible starting point for medicinal chemistry campaigns. The demonstrated success of benzamide derivatives in oncology, particularly as HDAC and tubulin inhibitors, provides a strong rationale for the further exploration of novel this compound analogues. Future work should focus on the rational design and synthesis of libraries of derivatives, followed by high-throughput screening to identify compounds with potent and selective anticancer activity. A deeper mechanistic understanding of these new chemical entities will be crucial for their translation into next-generation cancer therapies.
References
- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound(3147-45-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
The Inhibition of Glutathione Reductase by 2,4-Dihydroxybenzylamine: A Technical Guide
Disclaimer: Initial research indicates that the compound of interest for glutathione reductase inhibition is 2,4-dihydroxybenzylamine (2,4-DHBA) , not 2,4-dihydroxybenzamide. This guide will focus on the available scientific literature regarding 2,4-dihydroxybenzylamine.
Introduction
Glutathione reductase (GR) is a critical enzyme in cellular antioxidant defense, responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). This balance is essential for protecting cells from oxidative damage. The discovery of specific inhibitors of glutathione reductase is of significant interest for researchers in fields ranging from cancer biology to parasitology. This technical guide provides a comprehensive overview of 2,4-dihydroxybenzylamine (2,4-DHBA) as a specific and irreversible inhibitor of glutathione reductase, based on available scientific literature.
Mechanism of Inhibition
2,4-Dihydroxybenzylamine has been identified as a potent and specific inhibitor of glutathione reductase.[1] The inhibition is characterized by several key features:
-
NADPH-Dependence: The inhibitory action of 2,4-DHBA against glutathione reductase requires the presence of the cofactor NADPH.[1]
-
Irreversibility: The inhibition is time-dependent and cannot be reversed by methods such as gel filtration, indicating an irreversible binding mechanism.[1]
-
Stoichiometric Titration: The inhibition involves a stoichiometric titration of the enzyme, suggesting a direct and specific interaction with the enzyme's active site or a site that allosterically affects activity.[1]
-
Competition with GSSG: 2,4-DHBA competes with the enzyme's natural substrate, oxidized glutathione (GSSG).[1]
-
Protection by Reducing Agents: The presence of reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition by 2,4-DHBA.[1]
-
Two Inhibitory Sites: A Hill-type plot analysis of the inhibition kinetics suggests that 2,4-DHBA interacts with two inhibitory sites on the enzyme.[1]
-
Proposed Free Radical Mechanism: The collective evidence points towards a possible inhibitory mechanism involving a free radical effect at or near the active site of glutathione reductase.[1]
Quantitative Data
| Parameter | Value | Conditions | Reference |
| IC50 | Data not available | Concentration of 2,4-DHBA required to inhibit 50% of glutathione reductase activity under specified assay conditions. | |
| Ki | Data not available | Inhibition constant, reflecting the binding affinity of 2,4-DHBA to glutathione reductase. | |
| Hill Coefficient (n) | ~2 | Derived from a Hill-type plot analysis, suggesting the presence of two cooperative or independent inhibitory binding sites.[1] | [1] |
| Inhibition Type | Irreversible, Competitive with GSSG | The inhibitor binds irreversibly and competes with the binding of the substrate GSSG.[1] | [1] |
Experimental Protocols
Synthesis of 2,4-Dihydroxybenzylamine
Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime
This step involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride.
-
Materials:
-
2,4-dihydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
-
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde in water.
-
Add hydroxylamine hydrochloride to the solution while stirring.
-
Slowly add an aqueous solution of sodium carbonate to the mixture at room temperature and continue stirring for approximately one hour.
-
The formation of a solid precipitate, 2,4-dihydroxybenzaldehyde oxime, will be observed.
-
Filter the solid and wash it with water.
-
The product can be dried for use in the next step. A reported yield for this reaction is approximately 97%.
-
Step 2: Reduction of 2,4-Dihydroxybenzaldehyde Oxime to 2,4-Dihydroxybenzylamine
This step would involve the reduction of the oxime functional group to an amine. While a specific protocol for this substrate is not available, a general method using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could be employed.
-
Materials (General Procedure):
-
2,4-dihydroxybenzaldehyde oxime
-
A suitable reducing agent (e.g., Lithium aluminum hydride in an anhydrous solvent like THF, or H2 gas with a catalyst like Palladium on carbon).
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Apparatus for reflux and subsequent workup.
-
-
Procedure (Illustrative, requires optimization):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the reducing agent in the anhydrous solvent.
-
Slowly add a solution of 2,4-dihydroxybenzaldehyde oxime in the same solvent to the reducing agent suspension, controlling the reaction temperature.
-
After the addition is complete, the reaction mixture may be refluxed for a period to ensure complete reduction.
-
After cooling, the reaction is carefully quenched, followed by an appropriate aqueous workup to remove the reducing agent byproducts.
-
The product, 2,4-dihydroxybenzylamine, would then be extracted into an organic solvent, dried, and purified, for example, by crystallization or column chromatography.
-
Glutathione Reductase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of 2,4-dihydroxybenzylamine on glutathione reductase activity by monitoring the consumption of NADPH.
-
Materials:
-
Purified glutathione reductase
-
NADPH
-
Oxidized glutathione (GSSG)
-
2,4-dihydroxybenzylamine (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare stock solutions of NADPH, GSSG, and 2,4-DHBA in the assay buffer.
-
In a cuvette, combine the assay buffer, a specific concentration of NADPH, and the desired concentration of 2,4-DHBA.
-
Add a known amount of glutathione reductase to the cuvette and incubate for a specific period to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific concentration of GSSG.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
Control experiments without the inhibitor should be performed to determine the uninhibited enzyme activity.
-
To determine the IC50, a range of 2,4-DHBA concentrations should be tested, and the percentage of inhibition plotted against the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of 2,4-dihydroxybenzylamine as a glutathione reductase inhibitor.
References
Mechanism of action of 2,4-Dihydroxybenzamide in biological systems
An In-depth Technical Guide on the Mechanism of Action of 2,4-Dihydroxybenzamide and Its Derivatives in Biological Systems
Introduction
This compound, also known as β-resorcylamide, is a phenolic compound belonging to the benzamide class of molecules.[1][2] This scaffold and its derivatives have garnered interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and structurally related compounds in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and application.
Core Mechanism of Action: Enzyme Inhibition
The primary mechanism of action attributed to this compound and its analogues is the inhibition of specific enzymes critical to cellular function and survival.
Glutathione Reductase Inhibition
The most specific enzymatic target identified for a compound closely related to this compound is glutathione reductase. While the initial study focused on 2,4-dihydroxybenzylamine (2,4-DHBA), subsequent sources identify this compound as a specific inhibitor of this enzyme.[3][6] Glutathione reductase is a crucial redox enzyme responsible for maintaining high intracellular levels of reduced glutathione (GSH), a key antioxidant.[6]
The inhibition of glutathione reductase by 2,4-DHBA is irreversible and time-dependent, requiring the presence of the cofactor NADPH.[6] The mechanism is suggested to involve a free-radical effect at or near the enzyme's active site.[6] The inhibitor competes with the substrate, oxidized glutathione (GSSG), and the enzyme can be protected from inhibition by reducing agents like glutathione and dithioerythritol.[6] This targeted inhibition of a critical antioxidant defense enzyme highlights a significant mechanism for inducing cellular stress.
Caption: Inhibition of Glutathione Reductase by this compound.
Inhibition of Other Key Enzymes by Derivatives
Derivatives of the 2,4-dihydroxybenzoyl scaffold have demonstrated inhibitory activity against other important enzymes, suggesting a broader potential for this chemical class.
-
Heat Shock Protein 90 (Hsp90): Schiff base derivatives of the related compound 2,4-dihydroxybenzaldehyde are known to inhibit the ATPase activity of Hsp90. Hsp90 is a molecular chaperone essential for the stability and function of many oncogenic proteins, making it a key target in cancer therapy.[7]
-
2,3-dihydroxybenzoate-AMP ligase (EntE): Analogues of N,3-dihydroxybenzamide, which shares a dihydroxybenzoyl moiety, have been shown to inhibit EntE.[8] This enzyme is critical for the biosynthesis of enterobactin, a siderophore used by pathogenic bacteria like E. coli to acquire iron. Inhibiting this pathway can impede bacterial growth.[8]
-
Urease: Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown significant urease inhibition activity, in some cases exceeding that of standard inhibitors.[9]
Associated Biological Activities
The inhibition of key enzymes leads to a range of downstream biological effects.
-
Antimicrobial and Antifungal Activity: Derivatives of 2,4-dihydroxybenzoic acid have shown promising activity against various microorganisms, including Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[5] The proposed antimicrobial mechanism for phenolic aldehydes involves disruption of cellular integrity and function.[10]
-
Anticancer Activity: By inhibiting proteins like Hsp90, derivatives of 2,4-dihydroxybenzaldehyde can induce the degradation of oncoproteins, leading to cancer cell death.[7] Hydrazide-hydrazone derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, with some compounds showing high selectivity for cancer cells over normal cells.[5]
-
Antioxidant Activity: The phenolic structure of these compounds confers antioxidant properties, which have been demonstrated via methods such as the DPPH radical scavenging assay.[7][11] This activity allows the compounds to neutralize harmful free radicals.
-
Anti-inflammatory and Anti-angiogenic Properties: 2,4-Dihydroxybenzaldehyde has been reported to suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound derivatives from cited literature.
Table 1: Anticancer Activity of 2,4-Dihydroxybenzoic Acid Derivatives
| Compound ID | Derivative Type | Cell Line | Assay | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 0.77 | [5] |
| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (Liver) | MTT | 7.81 | [5] |
| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P (Kidney) | MTT | 12.39 | [5] |
| 23 | N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung) | MTT | 101.14 | [5] |
| 23 | N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 156.77 | [5] |
| Schiff base 13 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 4.85 | [7] |
| Schiff base 5 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 7.43 | [7] |
| Schiff base 6 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 7.15 |[7] |
Table 2: Antimicrobial Activity of 2,4-Dihydroxybenzoic Acid Derivatives
| Compound ID | Derivative Type | Microorganism | Assay | MIC (µg/mL) | Citation |
|---|
| 18 | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus ATCC 43300 (MRSA) | Broth Microdilution | 3.91 |[5] |
Table 3: Enzyme Inhibition by Dihydroxybenzamide Analogues
| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Citation |
|---|---|---|---|---|
| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine | EntE (E. coli) | appKᵢ | 3.8 | [8] |
| N,3-dihydroxybenzamide | EntE (E. coli) | IC₅₀ (estimated) | >10,000 |[8] |
Experimental Protocols
Detailed methodologies for key assays are crucial for reproducibility and further research.
Protocol 1: Glutathione Reductase Inhibition Assay (Spectrophotometric)
This protocol is based on the general principles of monitoring NADPH consumption.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.6) containing 1 mM EDTA.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
-
GSSG Solution: Prepare a stock solution of oxidized glutathione (GSSG) in the assay buffer.
-
Enzyme Solution: Prepare a solution of purified glutathione reductase in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the inhibitor solution (or vehicle control).
-
Add the enzyme solution and incubate for a specified pre-incubation period to allow for inhibitor-enzyme interaction.[6]
-
Initiate the reaction by adding the GSSG solution.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Caption: Experimental workflow for a Glutathione Reductase inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[7][10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the liquid growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.
Protocol 3: Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies inorganic phosphate released from ATP hydrolysis.[7]
-
Reagent Preparation:
-
Assay Buffer: e.g., Tris-HCl buffer containing KCl and MgCl₂.
-
Malachite Green Reagent: Mix a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic medium. A stabilizing agent is often included.
-
-
Assay Reaction:
-
In a 96-well plate, combine recombinant Hsp90 protein, the test compound (or vehicle control), and ATP in the assay buffer.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow for ATP hydrolysis.
-
-
Detection:
-
Stop the reaction and develop the color by adding the Malachite Green reagent to each well. This reagent forms a complex with the free phosphate generated.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at a wavelength between 620-650 nm.
-
-
Data Analysis:
-
Use a phosphate standard curve to quantify the amount of phosphate released.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for the Hsp90 ATPase activity assay (Malachite Green).
Conclusion
This compound and its derivatives represent a versatile chemical scaffold with significant potential for therapeutic development. The primary mechanism of action appears to be enzyme inhibition, with specific targets including glutathione reductase for the parent structure's analogues and other critical enzymes like Hsp90 and EntE for its derivatives. These inhibitory activities translate into a broad spectrum of biological effects, including potent anticancer and antimicrobial properties. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further elucidate the mechanisms of these compounds and explore their full therapeutic potential. Future studies should focus on confirming the direct targets of this compound itself, exploring structure-activity relationships to optimize potency and selectivity, and evaluating in vivo efficacy and safety profiles.
References
- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3147-45-3 [amp.chemicalbook.com]
- 3. This compound | 3147-45-3 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Synthesis of Novel 2,4-Dihydroxythiobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of novel 2,4-dihydroxythiobenzamide derivatives, compounds of significant interest due to their potential therapeutic applications. This document outlines detailed experimental protocols for their preparation, presents key quantitative data in a structured format, and visualizes the synthetic workflow and a putative signaling pathway based on their observed biological activities.
Introduction
2,4-Dihydroxythiobenzamide and its derivatives are a class of organic compounds characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a thioamide functional group. These compounds have garnered attention in medicinal chemistry due to their demonstrated antifungal and antiproliferative activities.[1] The presence of the thioamide group, a bioisostere of the amide bond, can enhance the biological activity and pharmacokinetic properties of molecules.[2] This guide details a common synthetic route to these derivatives, starting from the readily available precursor, 2,4-dihydroxybenzoic acid.
Synthetic Pathway and Experimental Protocols
The synthesis of 2,4-dihydroxythiobenzamide derivatives can be achieved through a multi-step process, beginning with the formation of the corresponding amide, followed by thionation. A general synthetic workflow is depicted below.
Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the ammonolysis of a benzoate ester.[1]
Step 1: Esterification of 2,4-Dihydroxybenzoic Acid
-
To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 7 hours under a nitrogen atmosphere.
-
Remove the excess methanol under reduced pressure.
-
Add ethyl acetate and wash the organic phase sequentially with 10% aqueous sodium carbonate, 1 M hydrochloric acid, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,4-dihydroxybenzoate.
Step 2: Ammonolysis to this compound
-
Add methyl 2,4-dihydroxybenzoate (1 equivalent) to aqueous ammonia (25%, 10 volumes).[1]
-
Stir the reaction mixture for 24 hours at room temperature.[1]
-
Remove the excess ammonia and methanol formed during the reaction under reduced pressure.[1]
-
Add water to the residue and extract the product with diethyl ether.[1]
-
Collect the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.[1]
-
Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.[1]
Protocol for the Thionation of this compound
This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[3][4]
-
In a round-bottom flask, suspend this compound (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) in an anhydrous solvent such as toluene or dioxane.[3]
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dihydroxythiobenzamide.
Protocol for the Synthesis of N,N-Cyclic-2,4-dihydroxythiobenzamide Derivatives
This protocol is based on the work of Niewiadomy et al. and utilizes sulfinyl-bis[(2,4-dihydroxyphenyl)methanethione] (STB) as a precursor, which can be derived from 2,4-dihydroxythiobenzamide.
-
Synthesize STB from 2,4-dihydroxythiobenzamide by reaction with a suitable sulfinylating agent.
-
React STB with commercially available diamines or other cyclic amines in an appropriate solvent.
-
The resulting N,N-cyclic-2,4-dihydroxythiobenzamide derivatives can be purified by crystallization or column chromatography.
Quantitative Data
The following tables summarize key quantitative data for synthesized 2,4-dihydroxythiobenzamide derivatives based on available literature.
Table 1: Physicochemical Properties of Selected Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₇H₇NO₃ | 153.14 | - | - | [1] |
| N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide | C₁₃H₁₅N₃O₂S₂ | 325.41 | - | - | [5] |
| N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide | - | - | - | - | [5] |
Table 2: Biological Activity of Selected Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |
| Novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T (Bladder Cancer) | Antiproliferative | 10.51 - 33.98 | [6] |
| Pyrazolinethioamide 45 | A549 (Lung Carcinoma) | Cytotoxic | 13.49 | [7] |
| Pyrazolinethioamide 45 | HeLa (Cervical Cancer) | Cytotoxic | 17.52 | [7] |
| Thioamide 46 | MCF-7 (Breast Cancer) | Antiproliferative | 5.4 | [7] |
| Thioamide 46 | HepG2 (Liver Cancer) | Antiproliferative | 4.5 | [7] |
| Thioamide 46 | PC-3 (Prostate Cancer) | Antiproliferative | 1.1 | [7] |
Putative Signaling Pathway
The precise mechanism of action for 2,4-dihydroxythiobenzamide derivatives is still under investigation. However, based on studies of other thioamide-containing compounds, a plausible mechanism for their anticancer activity involves the induction of cellular stress pathways. One such pathway is the Integrated Stress Response (ISR), which can be triggered by mitochondrial dysfunction.[8]
This proposed pathway suggests that 2,4-dihydroxythiobenzamide derivatives may inhibit mitochondrial respiratory chain Complex V (F₁Fo-ATP synthase), leading to ATP depletion and an increase in reactive oxygen species (ROS).[8] This metabolic stress activates the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α upregulates the translation of the transcription factor ATF4, which in turn activates the transcription of pro-apoptotic genes like CHOP, ultimately leading to programmed cell death.
Conclusion
The synthesis of novel 2,4-dihydroxythiobenzamide derivatives presents a promising avenue for the development of new therapeutic agents. The synthetic routes are accessible, and the resulting compounds exhibit interesting biological activities. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced potency and selectivity. This guide provides a foundational framework for researchers to build upon in the exploration of this important class of molecules.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Prethioviridamide, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Potential of 2,4-Dihydroxybenzamide Schiff Base Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer potential of 2,4-Dihydroxybenzamide Schiff base derivatives. These compounds have emerged as a promising class of therapeutic agents, primarily through their targeted inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and function of numerous oncoproteins. This guide details their mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Hsp90 Inhibition
This compound Schiff base derivatives exert their anticancer effects by targeting the N-terminal ATP-binding pocket of Hsp90.[1][2][3] Hsp90 is a molecular chaperone essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[4] By inhibiting the ATPase activity of Hsp90, these Schiff base derivatives disrupt the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways, making it an attractive strategy for cancer therapy.[1]
The 2,4-dihydroxy substitution on the benzaldehyde ring is crucial for the inhibitory activity of these Schiff bases against Hsp90.[1] These hydroxyl groups form key hydrogen bond interactions with amino acid residues in the ATP-binding site of Hsp90, contributing to their binding affinity and inhibitory potency.[5]
Quantitative Data on Anticancer Activity
The anticancer efficacy of this compound Schiff base derivatives has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on their Hsp90 inhibitory activity and cytotoxicity.
| Derivative | Target/Assay | Measurement | Result | Reference |
| Derived from 2,4-dinitrophenyl hydrazine | Hsp90 ATPase activity | IC50 | >10 µM | [6] |
| Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | IC50 | 7.43 µM | [6] |
| Derived from 3-amino-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | IC50 | 7.15 µM | [6] |
| Derived from 2-amino-5-nitrothiazole | Hsp90 ATPase activity | IC50 | 0.009 µM (9 nM) | [6] |
| Derived from 2-aminobenzothiazole | Hsp90 ATPase activity | IC50 | 0.003 µM (3 nM) | [6] |
| Schiff Base 13 (from Gupta et al.) | Hsp90 ATPase activity | IC50 | Not specified in µM | [1] |
| Derivative | Cancer Cell Line | Measurement | Result | Reference |
| Derived from 2,4-dinitrophenyl hydrazine | PC3 | IC50 | >15 µM | [6] |
| Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | PC3 | IC50 | 7.43 µM | [6] |
| Derived from 3-amino-1H-pyrazol-5(4H)-one | PC3 | IC50 | 7.15 µM | [6] |
| Schiff Base 13 (from Gupta et al.) | PC3 | IC50 | 4.85 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of these compounds, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silver(I) complexes of 2,4-dihydroxybenzaldehyde-amino acid Schiff bases-Novel noncompetitive α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Properties of 2,4-Dihydroxybenzamide Hydrazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazone derivatives of 2,4-dihydroxybenzamide are emerging as a significant class of compounds with pronounced antimicrobial properties. This technical guide provides a comprehensive overview of their synthesis, in vitro antimicrobial activity, and the experimental protocols utilized for their evaluation. Quantitative data from key studies are summarized in detailed tables for comparative analysis. Furthermore, this guide explores the potential mechanisms of action, offering insights into their structure-activity relationships and future prospects in the development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Hydrazones, characterized by the azomethine group (–NH–N=CH–), have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Within this class, hydrazones derived from 2,4-dihydroxybenzoic acid have demonstrated particularly interesting antibacterial and antifungal profiles. This guide focuses on the synthesis and antimicrobial evaluation of a series of this compound hydrazones, providing a technical resource for researchers in the field.
Synthesis of this compound Hydrazones
The synthesis of this compound hydrazones is typically achieved through a condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and a variety of aromatic aldehydes.[1]
General Synthesis Protocol
A solution of 2,4-dihydroxybenzoic acid hydrazide (0.001 mol) in ethanol (5 mL, 96%) is heated under reflux. To this solution, the respective aromatic aldehyde (0.0011 mol) is added, and the mixture is refluxed until a precipitate is formed.[1] The reaction time can vary from 15 to 40 minutes depending on the specific aldehyde used.[1] The resulting solid product is then filtered, washed, and can be purified by recrystallization.
Antimicrobial Activity
The antimicrobial potential of this compound hydrazones has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for assessing this activity are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disc diffusion method for preliminary screening.[2][3]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of a series of twenty-four this compound hydrazones against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 1: Antibacterial Activity of this compound Hydrazones (MIC/MBC in µg/mL) against Gram-Positive Bacteria [1][4]
| Compound | S. aureus ATCC 29213 | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 | B. cereus ATCC 10876 | M. luteus ATCC 10240 |
| 2 | >1000 | >1000 | 1000/>1000 | 500/1000 | 62.5/250 | 250/500 | 31.25/250 |
| 9 | 125/>1000 | 31.25/125 | 125/1000 | 125/500 | 15.62/31.25 | 15.62/15.62 | 31.25/125 |
| 10 | 1000/>1000 | 1000/>1000 | 500/1000 | 1000/>1000 | 250/500 | 250/500 | 250/500 |
| 11 | 1000/>1000 | 1000/>1000 | 1000/>1000 | 1000/>1000 | 250/500 | 250/500 | 250/500 |
| 17 | 500/>1000 | 250/500 | 250/500 | 250/500 | 125/250 | 125/250 | 125/250 |
| 18 | 7.81/31.25 | 3.91/15.62 | 1.95/7.81 | 0.48/1.95 | 0.98/3.91 | 0.98/3.91 | 1.95/7.81 |
| Ampicillin | 0.25/0.5 | - | 0.25/0.5 | 2/4 | 0.125/0.25 | 0.03/0.06 | 0.03/0.06 |
| Nitrofurantoin | 31.25/62.5 | 31.25/62.5 | 31.25/62.5 | 31.25/62.5 | 15.62/31.25 | 15.62/31.25 | 62.5/125 |
Table 2: Antibacterial Activity of this compound Hydrazones (MIC in µg/mL) against Gram-Negative Bacteria [1]
| Compound | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 13883 |
| 2 | >1000 | >1000 | >1000 |
| 9 | >1000 | >1000 | >1000 |
| 10 | >1000 | >1000 | >1000 |
| 11 | >1000 | >1000 | >1000 |
| 17 | >1000 | >1000 | >1000 |
| 18 | 1000 | 1000 | >1000 |
| Ciprofloxacin | 0.015 | 0.5 | 0.06 |
Table 3: Antifungal Activity of this compound Hydrazones (MIC/MFC in µg/mL) [1]
| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 |
| 2 | 125/250 | 125/250 |
| 9 | 250/500 | 250/500 |
| 10 | 125/250 | 125/250 |
| 11 | 125/250 | 125/250 |
| 17 | 125/250 | 125/250 |
| 18 | 62.5/125 | 62.5/125 |
| Fluconazole | 0.5/1 | 1/2 |
Note: Compound structures corresponding to the numbers can be found in the original research publication by Popiołek et al. (2023).[1]
Structure-Activity Relationship (SAR) Insights
From the presented data, several structure-activity relationships can be inferred:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic aldehyde ring significantly influence antimicrobial activity. For instance, compound 18 , which is 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited the most potent and broad-spectrum activity against Gram-positive bacteria.[1][4] The presence of hydroxyl and iodine substituents appears to be favorable for enhanced activity.
-
Gram-Positive Selectivity: The synthesized this compound hydrazones generally demonstrate greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.[1] This suggests a potential mechanism of action that is more effective against the cell wall structure of Gram-positive organisms or that the compounds have difficulty penetrating the outer membrane of Gram-negative bacteria.
-
Antifungal Potential: Several compounds displayed moderate antifungal activity against Candida species.
Experimental Protocols
Broth Microdilution Method for MIC and MBC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.[2]
-
Preparation of Hydrazone Stock Solution: Dissolve the synthesized hydrazone derivative in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 1000 µg/mL).
-
Preparation of Microbial Inoculum:
-
Bacteria: Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Fungi: Culture fungi in RPMI-1640 medium. Adjust the turbidity to the 0.5 McFarland standard.
-
-
Serial Dilution: Perform a two-fold serial dilution of the hydrazone stock solution in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells is considered the MBC or MFC.
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative assay for preliminary screening of antimicrobial activity.[3]
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.
-
Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar.
-
Disc Application: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Apply a known concentration of the hydrazone solution (dissolved in a suitable solvent like DMSO) to the paper discs. Control discs with solvent only (negative control) and standard antibiotics (positive control) should also be included.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanism of Action
While the precise molecular mechanism of action for this compound hydrazones has not been definitively elucidated, research on the broader class of hydrazone compounds suggests several potential targets within microbial cells. One of the most frequently proposed mechanisms is the inhibition of DNA gyrase.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. Molecular docking studies on various hydrazone derivatives have suggested that these compounds can bind to the active site of DNA gyrase, potentially interfering with its function.
Other potential mechanisms for hydrazones include disruption of the bacterial cell membrane and chelation of essential metal ions required for enzymatic activity. Further experimental studies, such as enzyme inhibition assays and membrane permeability assays, are necessary to confirm the specific mechanism of action for this compound hydrazones.
Conclusion and Future Directions
This compound hydrazones represent a promising class of antimicrobial agents, particularly against Gram-positive bacteria. The synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further development. Future research should focus on:
-
Elucidating the definitive mechanism of action: Utilizing techniques such as enzyme inhibition assays with purified bacterial enzymes and studies on cell membrane integrity will provide a clearer understanding of how these compounds exert their antimicrobial effects.
-
Optimizing the structure for enhanced activity and broader spectrum: Systematic modification of the substituents on the aromatic aldehyde moiety can lead to the identification of compounds with improved potency and activity against Gram-negative bacteria.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational resource for researchers and drug development professionals interested in the antimicrobial properties of this compound hydrazones. The provided data and protocols can serve as a starting point for further investigation and development of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Potential of 2,4-Dihydroxybenzamide: A Technical Guide
Disclaimer: Direct experimental data on the anti-inflammatory effects of 2,4-Dihydroxybenzamide is limited in publicly available scientific literature. This guide synthesizes information on structurally similar compounds and relevant biological pathways to provide a framework for investigation. The anti-inflammatory activity and mechanisms described for analogous compounds may not be directly transferable to this compound and require experimental validation.
Introduction
This compound, a member of the benzamide class of compounds, holds potential as an anti-inflammatory agent. Benzamides, as a group, have been noted for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] This technical guide provides an in-depth overview of the plausible anti-inflammatory mechanisms of this compound, drawing insights from studies on analogous compounds, particularly 2,4-dihydroxybenzaldehyde (DHD). It outlines relevant signaling pathways, and details standard experimental protocols for evaluating its anti-inflammatory efficacy.
Putative Mechanisms of Anti-inflammatory Action
Based on studies of structurally related compounds, the anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory enzymes and signaling pathways.
Inhibition of Pro-inflammatory Mediators
Research on the analogue 2,4-dihydroxybenzaldehyde (DHD) has shown that it can suppress the production of critical pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, DHD was found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] These enzymes are pivotal in the inflammatory cascade, with iNOS producing large amounts of NO that can contribute to tissue damage, and COX-2 being responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Modulation of Inflammatory Signaling Pathways
The expression of iNOS and COX-2 is largely regulated by the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB). The anti-inflammatory action of many benzamide compounds is linked to the inhibition of the NF-κB signaling pathway.[1] It is plausible that this compound may exert its effects by preventing the activation and nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.
Another critical signaling cascade in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38 MAPK, JNK, and ERK. These kinases are activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory cytokines and enzymes. While direct evidence for this compound is lacking, investigation into its effects on MAPK signaling is a logical step in elucidating its mechanism of action.
In Vitro and In Vivo Anti-inflammatory Models
Preclinical evaluation of this compound's anti-inflammatory activity would involve a combination of in vitro and in vivo models. Studies on the analogue DHD have demonstrated efficacy in both settings.[2]
In Vitro:
-
LPS-stimulated Macrophages: RAW 264.7 or primary macrophages are standard models to assess the inhibition of pro-inflammatory mediators like NO, TNF-α, IL-6, and the expression of iNOS and COX-2.
In Vivo:
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity.[2]
-
Acetic Acid-Induced Vascular Permeability: This model assesses the ability of a compound to reduce the leakage of fluid from blood vessels, a hallmark of inflammation.[2]
-
Carrageenan-Induced Air Pouch: This model allows for the collection and analysis of inflammatory exudate and infiltrating cells.[2]
Quantitative Data on Analogous Compounds
Direct quantitative data for the anti-inflammatory effects of this compound is not currently available. The following table summarizes data for the analogue 2,4-dihydroxybenzaldehyde (DHD) to provide a preliminary indication of potential efficacy.
| Compound | Assay | Model System | Endpoint | Result | Citation |
| 2,4-Dihydroxybenzaldehyde (DHD) | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | NO level | Dose-dependent reduction | [2] |
| 2,4-Dihydroxybenzaldehyde (DHD) | Protein Expression | LPS-stimulated RAW 264.7 cells | iNOS expression | Suppression | [2][3] |
| 2,4-Dihydroxybenzaldehyde (DHD) | Protein Expression | LPS-stimulated RAW 264.7 cells | COX-2 expression | Suppression | [2][3] |
| 2,4-Dihydroxybenzaldehyde (DHD) | Carrageenan-Induced Air Pouch | Mice | Exudate volume, PMN count, Nitrite content | Significant suppression | [2] |
| 2,4-Dihydroxybenzaldehyde (DHD) | Acetic Acid-Induced Vascular Permeability | Mice | Vascular leakage | Inhibition | [2] |
Key Signaling Pathways in Inflammation
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases that are activated in response to extracellular stimuli. The three main branches are the p38 MAPK, JNK, and ERK pathways. Activation of these pathways, particularly p38 MAPK and JNK, by inflammatory signals leads to the activation of transcription factors such as AP-1, which, often in concert with NF-κB, drives the expression of pro-inflammatory genes.
Figure 2: General overview of the MAPK signaling cascade.
Standard Experimental Protocols
The following sections detail generalized protocols for key experiments to assess the anti-inflammatory effects of a test compound like this compound.
In Vitro: Inhibition of Nitric Oxide Production in Macrophages
Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.
Workflow:
References
Spectroscopic analysis (NMR, IR, Mass Spec) of 2,4-Dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dihydroxybenzamide, a key chemical intermediate with applications in pharmaceuticals and other industries. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.62 | Singlet | 1H | Ar-OH (Position 2) |
| 9.98 | Singlet | 1H | Ar-OH (Position 4) |
| 7.91 | Broad Singlet | 1H | -CONH₂ |
| 7.64 | Doublet | 1H | Ar-H (Position 6) |
| 7.31 | Broad Singlet | 1H | -CONH₂ |
| 6.38 | Doublet of doublets | 1H | Ar-H (Position 5) |
| 6.29 | Doublet | 1H | Ar-H (Position 3) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 171.0 | C=O (Amide) |
| 162.0 | C-OH (Position 2) |
| 160.2 | C-OH (Position 4) |
| 132.3 | Ar-C (Position 6) |
| 107.8 | Ar-C (Position 5) |
| 106.0 | Ar-C (Position 1) |
| 102.7 | Ar-C (Position 3) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485 | Strong, Broad | O-H Stretch (Phenolic) |
| 3375 | Strong, Broad | N-H Stretch (Amide) |
| 1630 | Strong | C=O Stretch (Amide I) |
| 1590 | Strong | N-H Bend (Amide II) / C=C Stretch (Aromatic) |
| 1530 | Medium | C=C Stretch (Aromatic) |
| 1470 | Medium | C=C Stretch (Aromatic) |
| 1240 | Strong | C-O Stretch (Phenolic) |
| 840 | Strong | Ar-H Out-of-plane Bend |
| 780 | Medium | Ar-H Out-of-plane Bend |
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
| Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 154.0504 | 154.0499 |
| [M+Na]⁺ | 176.0324 | 176.0318 |
| [M-H]⁻ | 152.0348 | 152.0353 |
Interpretation of Spectroscopic Data
The spectroscopic data presented provides a clear structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons, the two phenolic hydroxyl groups, and the two amide protons. The downfield shifts of the hydroxyl protons are characteristic of their acidic nature and potential for hydrogen bonding. The splitting patterns of the aromatic protons are consistent with the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum displays seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group appears at a characteristic downfield shift of 171.0 ppm. The carbons attached to the hydroxyl groups are also significantly deshielded.
-
IR Spectroscopy: The IR spectrum exhibits broad absorption bands in the high-frequency region, confirming the presence of O-H and N-H stretching vibrations, indicative of the phenolic and amide functional groups. The strong absorption at 1630 cm⁻¹ is characteristic of the amide I band (C=O stretch). The various peaks in the fingerprint region correspond to the aromatic C=C stretching and C-H bending vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement of the molecule. The observed m/z values for the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and deprotonated molecule [M-H]⁻ are in excellent agreement with the calculated values for the molecular formula C₇H₇NO₃.[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024-4096 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
IR Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the same solvent and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
Mass Spectrometry Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Both positive and negative ion modes should be used.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Mass Analyzer:
-
Scan Range: m/z 50-500.
-
Acquisition Rate: 1-2 spectra/second.
-
-
Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ions and any observed adducts.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
References
An In-depth Technical Guide to 2,4-Dihydroxybenzamide (β-Resorcylamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide, also widely known by its synonym β-Resorcylamide, is a phenolic amide with a range of biological activities. Its structure, featuring a benzamide core with hydroxyl groups at positions 2 and 4, makes it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and purification protocols, and biological activities, with a particular focus on its role as an inhibitor of glutathione reductase.
Chemical Identity and Synonyms
This compound and β-Resorcylamide are synonymous terms for the same chemical entity. A comprehensive list of its identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| Synonyms | β-Resorcylamide, beta-Resorcylamide, Benzamide, 2,4-dihydroxy-, 1,3,4-Resorcylic acid amide, 4-Hydroxysalicylamide, p-Hydroxysalicylamide[1][2] |
| CAS Number | 3147-45-3[1][2][3] |
| Molecular Formula | C₇H₇NO₃[1][3] |
| Molecular Weight | 153.14 g/mol [1] |
| InChI Key | IIUJCQYKTGNRHH-UHFFFAOYSA-N[1][3] |
| SMILES | C1=CC(=C(C=C1O)O)C(=O)N[1] |
| PubChem CID | 76601[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes key experimental and predicted data.
| Property | Value | Source |
| Melting Point | 228 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 455.8 ± 15.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.458 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 8.15 ± 0.10 | ChemicalBook[4] |
| LogP (Octanol/Water Partition Coefficient) (Predicted) | 0.197 | Cheméo[5] |
| Water Solubility (log10WS in mol/L) (Predicted) | -0.74 | Cheméo[5] |
| Solubility | Soluble in Methanol | ChemicalBook[4] |
| Appearance | White to light red to green powder/crystal | ChemicalBook[4] |
Synthesis and Purification
Synthesis Protocol: Amidation of Methyl 2,4-Dihydroxybenzoate
A common method for the synthesis of this compound is the ammonolysis of a corresponding ester, such as methyl 2,4-dihydroxybenzoate.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Ammonia solution (25% in water)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate in 10 mL of a 25% aqueous ammonia solution.
-
Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, remove the excess ammonia and the methanol byproduct under reduced pressure using a rotary evaporator.
-
Add 10 mL of deionized water to the reaction mixture.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 15 mL).
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification Protocols
4.2.1 Recrystallization
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature. For benzamide derivatives, ethanol or a binary solvent system like ethanol/water or ethyl acetate/hexane are often effective.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
If insoluble impurities are present, perform a hot gravity filtration of the solution.
-
Allow the hot, clear solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum or in a drying oven at a temperature below the melting point.
4.2.2 Silica Gel Column Chromatography
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase (Eluent): A solvent system of appropriate polarity. For benzamides, gradients of ethyl acetate in hexane are commonly used. The optimal eluent composition should be determined by thin-layer chromatography (TLC).
General Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the fractions using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Biological Activities and Experimental Protocols
The primary reported biological activity of this compound is the inhibition of glutathione reductase. Derivatives of this compound have also shown promise as anticancer and antimicrobial agents.
Inhibition of Glutathione Reductase
This compound is a known inhibitor of glutathione reductase (GR), a key enzyme in the cellular antioxidant defense system. The inhibition is reported to be time-dependent and irreversible, requiring the presence of NADPH. It is suggested that the inhibition may involve a free radical effect at or near the active site of the enzyme.
5.1.1 Glutathione Reductase Inhibition Assay Protocol
This assay measures the activity of GR by monitoring the consumption of NADPH, which is observed as a decrease in absorbance at 340 nm.
Materials:
-
Purified Glutathione Reductase
-
This compound (inhibitor)
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5
-
NADPH solution (2 mM in Assay Buffer)
-
Oxidized Glutathione (GSSG) solution (20 mM in Assay Buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound solution at various concentrations (or vehicle control)
-
Glutathione Reductase enzyme
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the GSSG solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a specified duration (e.g., 5-10 minutes).
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.
Anticancer Activity (MTT Assay)
While direct anticancer data for this compound is limited, its derivatives have shown activity. The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
5.2.1 MTT Assay Protocol
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity (Broth Microdilution)
The antimicrobial potential of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microbial strains.
5.3.1 Broth Microdilution Protocol
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Workflow Diagrams
Glutathione Redox Cycle and Inhibition by this compound
This compound disrupts the cellular redox balance by inhibiting glutathione reductase. This enzyme is central to the glutathione redox cycle, which is responsible for maintaining a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A high GSH/GSSG ratio is crucial for protecting cells against oxidative damage.
Caption: Glutathione redox cycle and its inhibition by this compound.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Workflow: MTT Assay
This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of this compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3147-45-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound (CAS 3147-45-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2,4-Dihydroxybenzamide
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 2,4-Dihydroxybenzamide, a known inhibitor of glutathione reductase. The primary method outlined is the ammonolysis of methyl 2,4-dihydroxybenzoate.
Synthesis Pathway
The synthesis involves the reaction of methyl 2,4-dihydroxybenzoate with aqueous ammonia at room temperature. The ester is converted to the corresponding amide through nucleophilic acyl substitution.
Overall Reaction:
Data Presentation
The quantitative data for the synthesis protocol are summarized in the tables below for clarity and reproducibility.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| Methyl 2,4-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 1.69 g | 0.01 |
| Aqueous Ammonia (25%) | NH₃ | 17.03 | 10 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Table 2: Reaction and Purification Conditions
| Parameter | Value/Condition |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Work-up Procedure | Liquid-liquid extraction |
| Drying Agent | Anhydrous Sodium Sulfate |
| Purification Method | Column Chromatography |
| Mobile Phase | Ethyl Acetate |
Experimental Protocol
This section details the step-by-step methodology for the synthesis and purification of this compound.[1]
1. Reaction Setup: a. To a suitable reaction vessel, add 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate. b. Add 10 mL of 25% aqueous ammonia solution to the vessel. c. Stir the reaction mixture vigorously at room temperature for 24 hours.
2. Work-up and Extraction: a. After 24 hours, remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator. b. Add 10 mL of water to the resulting residue. c. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction three times to ensure complete recovery. d. Collect and combine the organic (ether) extracts. e. Wash the combined ether extracts with water to remove any remaining water-soluble impurities. f. Separate the ether layer and dry it over anhydrous sodium sulfate.[1]
3. Isolation of Crude Product: a. Filter off the anhydrous sodium sulfate. b. Evaporate the ether under reduced pressure to yield the crude this compound.[1]
4. Purification: a. Purify the crude product by column chromatography.[1] b. Prepare a silica gel column using ethyl acetate as the mobile phase. c. Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column. d. Elute the column with ethyl acetate and collect the fractions containing the purified product. e. Combine the pure fractions and evaporate the solvent to obtain the final product.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Ammonia: Aqueous ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use. All extractions and evaporations involving ether must be conducted in a fume hood.
-
General: Always follow standard laboratory safety procedures. Report any spills or exposures immediately.[5]
References
Application Notes and Protocols for 2,4-Dihydroxybenzamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide is a phenolic compound with potential applications in enzyme inhibition studies. While direct inhibitory data for this compound is limited in publicly available literature, its structural similarity to known enzyme inhibitors suggests it may be a valuable tool for researchers. This document provides an overview of potential enzymatic targets and detailed protocols for assessing the inhibitory activity of this compound. The information is based on studies of structurally related compounds, including 2,4-dihydroxybenzylamine and other benzamide derivatives.
The primary proposed targets for investigation are Glutathione Reductase and Heat Shock Protein 90 (Hsp90) ATPase . A related compound, 2,4-dihydroxybenzylamine, is a known specific and irreversible inhibitor of glutathione reductase, an essential enzyme in maintaining cellular redox homeostasis.[1] Furthermore, various benzamide derivatives have been identified as inhibitors of the ATPase activity of Hsp90, a molecular chaperone crucial for the stability of many oncogenic proteins.[2][3][4]
These application notes provide detailed protocols to enable researchers to screen this compound against these potential targets and characterize its inhibitory properties.
Potential Applications and Mechanisms of Action
Glutathione Reductase Inhibition:
Glutathione reductase is a key enzyme in the antioxidant defense system, responsible for reducing oxidized glutathione (GSSG) to its reduced form (GSH).[5] Inhibition of this enzyme can lead to an accumulation of GSSG and increased oxidative stress, a mechanism relevant in various pathological conditions, including cancer.[6][7] The structurally similar compound, 2,4-dihydroxybenzylamine, has been shown to inhibit glutathione reductase in a time-dependent and irreversible manner, requiring the cofactor NADPH.[1] It is hypothesized that this compound may exhibit a similar mechanism of action.
Hsp90 ATPase Inhibition:
Hsp90 is a molecular chaperone that facilitates the proper folding and stability of a wide range of "client" proteins, many of which are involved in signal transduction pathways critical for cancer cell proliferation and survival.[2][3] The chaperone function of Hsp90 is dependent on its ATPase activity.[8] Inhibition of Hsp90's ATPase activity leads to the degradation of its client proteins, making it an attractive target for cancer therapy.[2][3] Several benzamide-containing compounds have been developed as Hsp90 inhibitors, suggesting that this compound may also bind to the ATP-binding pocket of Hsp90 and disrupt its function.[2][3][4]
Quantitative Data Summary (for Structurally Related Compounds)
Due to the limited availability of direct quantitative data for this compound, the following table summarizes the inhibitory activities of structurally related compounds against various enzymes. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Compound | Target Enzyme | IC50 Value | Notes |
| 2,4-Dihydroxybenzoic acid | α-Amylase | 19.29 ± 1.18 mM | Serves as a reference for a structurally similar compound. |
| Benzamide derivative 4 | T. brucei Hsp90 (Tb-HSP90) | EC50 = 0.10 µM (cell growth) | A potent benzamide-based inhibitor of a parasitic Hsp90.[2] |
| Sulfadiazine | Hsp90 | 1.5 µM | A sulfonamide drug showing Hsp90 ATPase inhibition.[9] |
| Sulfathiazole | Hsp90 | 2.6 µM | A sulfonamide drug showing Hsp90 ATPase inhibition.[9] |
| Torsemide | Hsp90 | 1.0 µM | A sulfonamide drug showing Hsp90 ATPase inhibition.[9] |
Experimental Protocols
Protocol 1: Glutathione Reductase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for glutathione reductase activity and can be used to screen for and characterize the inhibition by this compound. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified glutathione reductase
-
This compound
-
NADPH
-
Oxidized glutathione (GSSG)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of glutathione reductase, NADPH, and GSSG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
Glutathione reductase solution
-
-
Include controls: a "no inhibitor" control (with vehicle) and a "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the NADPH solution to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for Glutathione Reductase Inhibition Assay.
Protocol 2: Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. The protocol is based on the formation of a complex between malachite green, molybdate, and free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant Hsp90 protein
-
This compound
-
ATP
-
Assay Buffer (e.g., Tris-HCl buffer containing KCl and MgCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare serial dilutions of the phosphate standard solution in the assay buffer.
-
Add the Malachite Green reagent to each dilution and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength and plot absorbance vs. phosphate concentration to generate a standard curve.
-
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of Hsp90 and ATP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Hsp90 protein solution
-
This compound solution at various concentrations (or vehicle control)
-
-
Include controls: "no inhibitor" control, "no enzyme" control, and a blank.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Initiate the Reaction:
-
Add the ATP solution to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the percentage of Hsp90 ATPase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for Hsp90 ATPase Inhibition Assay.
Potential Signaling Pathway Involvement
Based on studies of structurally related dihydroxy-substituted benzaldehyde and benzophenone compounds, this compound may potentially modulate cellular signaling pathways involved in antioxidant response and inflammation. One such pathway is the Nrf2/HO-1 antioxidant response pathway .
References
- 1. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Parasitic HSP90 ATPase Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Determination of Antimicrobial Activity of 2,4-Dihydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide and its derivatives represent a class of chemical compounds with potential therapeutic applications, including antimicrobial activities. The escalating threat of antimicrobial resistance necessitates the exploration and characterization of novel antimicrobial agents. These application notes provide detailed protocols for testing the antimicrobial activity of this compound derivatives, ensuring reliable and reproducible results for research and drug development purposes. The methodologies described herein are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in clear and structured tables to facilitate comparison and interpretation. Key parameters to be determined and tabulated are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Test Microorganisms
| Compound ID | Test Microorganism | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus ATCC 29213 | |
| Derivative A | Escherichia coli ATCC 25922 | |
| Derivative B | Staphylococcus aureus ATCC 29213 | |
| Derivative B | Escherichia coli ATCC 25922 | |
| Control Drug | Staphylococcus aureus ATCC 29213 | |
| Control Drug | Escherichia coli ATCC 25922 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Test Microorganisms
| Compound ID | Test Microorganism | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative A | Staphylococcus aureus ATCC 29213 | ||
| Derivative A | Escherichia coli ATCC 25922 | ||
| Derivative B | Staphylococcus aureus ATCC 29213 | ||
| Derivative B | Escherichia coli ATCC 25922 | ||
| Control Drug | Staphylococcus aureus ATCC 29213 | ||
| Control Drug | Escherichia coli ATCC 25922 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1][2]
Experimental Workflow
The overall experimental workflow for determining the antimicrobial activity of this compound derivatives is depicted below.
Caption: Experimental workflow for antimicrobial activity testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
Materials and Reagents:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and multichannel pipettor
-
Appropriate solvent for the test compounds (e.g., DMSO), sterile-filtered
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent has no antimicrobial activity at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of standardization, add 100 µL of the diluted bacterial inoculum to wells 1 through 11.[5] The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism.[4]
-
Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9]
Materials and Reagents:
-
This compound derivatives
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test microorganisms
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of the this compound derivative at a known concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry under sterile conditions.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[10]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar. Ensure the disks are in firm contact with the agar. Place disks at least 24 mm apart.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of susceptibility (susceptible, intermediate, or resistant) requires established zone diameter breakpoints, which may need to be determined for novel compounds.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2][11][12]
Procedure:
-
Perform the MIC Test:
-
Follow the broth microdilution protocol as described above to determine the MIC.
-
-
Subculturing:
-
From the wells of the microtiter plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile, antibiotic-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[1]
-
Signaling Pathway Visualization
At present, the specific signaling pathways in microorganisms that are affected by this compound derivatives are not well-defined in the scientific literature. As research progresses and the mechanism of action of these compounds is elucidated, diagrams illustrating their interaction with microbial signaling pathways can be developed. For now, the focus remains on the robust determination of their antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. asm.org [asm.org]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Note: A Validated HPLC Method for the Analysis and Purification of 2,4-Dihydroxybenzamide
Abstract
This application note presents a comprehensive guide to the analysis and purification of 2,4-Dihydroxybenzamide, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC). We provide detailed, validated protocols for both analytical quantification and preparative-scale purification. The methodologies are developed based on the physicochemical properties of the analyte and are designed to ensure high purity, accuracy, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient HPLC workflow for this compound.
Introduction: The Significance of this compound
This compound, also known as β-resorcylamide, is a valuable aromatic amide possessing a molecular weight of 153.14 g/mol .[1] Its structure, featuring hydroxyl and amide functional groups, makes it a versatile building block in the synthesis of various pharmaceutical compounds.[2] Furthermore, it has been identified as a specific inhibitor of glutathione reductase, indicating its potential in biochemical research.[2] The purity of this intermediate is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, robust analytical methods for purity assessment and efficient purification protocols are critical in a drug development setting.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing and purifying such compounds due to its high resolution, sensitivity, and scalability.[3] This note details a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating polar aromatic compounds like this compound.[4][5]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is the foundation of logical method development.
-
Structure and Polarity: this compound is a polar molecule, soluble in methanol and moderately soluble in water.[6][7] Its LogP value is approximately 0.669.[8] This polarity dictates the choice of a reversed-phase chromatographic system, where a polar mobile phase is used with a non-polar stationary phase (e.g., C18).[4]
-
UV Absorbance: The presence of the aromatic ring and chromophoric functional groups results in strong UV absorbance. While a full spectrum is beneficial, a related compound, 2,4-dihydroxybenzoic acid, shows absorbance maxima at 208 nm, 258 nm, and 296 nm.[9] Based on the structural similarity and common practice for phenolic compounds, a detection wavelength of 258 nm is selected for robust quantification, balancing sensitivity and minimizing interference from common HPLC solvents like acetonitrile.[3][10]
Overall Workflow: From Analysis to Purification
The logical progression from analytical method development to preparative purification is crucial for an efficient workflow. This process ensures that the separation is well-understood and optimized on a small scale before committing larger quantities of material and resources to purification.
Caption: Workflow from analytical method development to preparative purification.
Analytical HPLC Method for Purity Determination
This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
Rationale for Method Parameters
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar aromatic compounds.[4] The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of water and acetonitrile is a common and effective mobile phase for RP-HPLC.[11] Acetonitrile is often preferred for its low viscosity and UV transparency.[10] The addition of a small amount of acid (0.1% Phosphoric Acid) is critical. It protonates the phenolic hydroxyl groups, suppressing their ionization and leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica support.[8]
-
Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, providing a comprehensive impurity profile.
Experimental Protocol: Analytical Method
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Instrument | Standard HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 258 nm |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the sample diluent. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the crude or final product, dissolve it in a known volume of sample diluent to achieve a target concentration of approximately 0.5 mg/mL, and filter through a 0.45 µm syringe filter before injection.[12]
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples and acquire the chromatograms.
-
Quantification: Construct a calibration curve from the reference standards. Determine the concentration and purity of this compound in the samples by relating their peak areas to the calibration curve.
Method Validation Protocol (ICH Q2(R2) Guidelines)
For use in a regulated environment, the analytical method must be validated to demonstrate its fitness for purpose.[13][14] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Table 2: Summary of Validation Experiments
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze placebo and spiked samples. Assess peak purity using a photodiode array (PDA) detector. | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Analyze at least five concentrations across the specified range. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform spike recovery experiments at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%.[16] |
| Range | Confirmed by data from linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for assay.[17] |
| Limit of Quantitation (LOQ) | Determine signal-to-noise ratio (S/N ≈ 10) or from standard deviation of the response and the slope. | Analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
Preparative HPLC for Purification
The goal of preparative HPLC is to isolate the target compound with high purity and yield.[18] The developed analytical method serves as the starting point for scaling up the purification process.
Scaling Up from Analytical to Preparative
The primary objective is to maintain the separation quality (resolution) while maximizing throughput. This involves adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.
-
Column Selection: A column with the same stationary phase chemistry and particle size as the analytical column is essential for a predictable scale-up.[18] A larger diameter (e.g., 21.2 mm or 50 mm) is chosen to accommodate higher sample loads.
-
Loading Study: Before committing to a full-scale run, an overload study on the analytical column is performed. The injection volume is incrementally increased to determine the maximum amount of sample that can be loaded without compromising the resolution between the target peak and its closest eluting impurity.[18]
-
Fraction Collection: The fraction collector can be triggered based on time, UV signal threshold, or signal slope to selectively collect the eluent containing the purified this compound.[19]
Experimental Protocol: Preparative Method
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC system with fraction collector |
| Column | C18 Reverse-Phase Column (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., focused gradient around the elution time of the target) |
| Flow Rate | ~20 mL/min (scaled from analytical) |
| Sample Conc. | As high as possible while maintaining solubility (e.g., 50-100 mg/mL) |
| Injection Vol. | Determined by loading study (e.g., 1-5 mL) |
| Detection | UV at 258 nm |
| Fraction Trigger | UV Threshold and/or Slope |
Note: Formic acid is often substituted for phosphoric acid in preparative chromatography as it is volatile and easily removed from the collected fractions during solvent evaporation.[8]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible strong solvent (e.g., Methanol, DMSO) at the highest possible concentration. Filter the solution to remove particulates.
-
System Setup: Equilibrate the preparative column. Set up the fraction collection parameters based on the scouting run.
-
Purification Run: Inject the concentrated sample onto the column.
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the validated analytical HPLC method to determine its purity.
-
Pooling and Isolation: Combine the fractions that meet the required purity specification (e.g., >99.5%). Remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified solid this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis and purification of this compound. By starting with a well-optimized and validated analytical method, a seamless and efficient scale-up to preparative chromatography can be achieved. The detailed protocols and validation guidelines ensure that the methods are robust, reproducible, and suitable for the stringent requirements of the pharmaceutical industry. Adherence to these methodologies will enable researchers and developers to consistently obtain high-purity this compound, ensuring the quality of downstream processes and final products.
References
- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3147-45-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. 3147-45-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzamide, 2,4-dihydroxy- | SIELC Technologies [sielc.com]
- 9. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 11. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. reddit.com [reddit.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. scribd.com [scribd.com]
- 18. cms.mz-at.de [cms.mz-at.de]
- 19. tarosdiscovery.com [tarosdiscovery.com]
Application of 2,4-Dihydroxybenzamide in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2,4-dihydroxybenzamide in organic synthesis. It is a versatile building block for the preparation of a variety of heterocyclic compounds and biologically active molecules. These notes include detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of key reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, a derivative of benzoic acid, is a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a carboxamide group and two hydroxyl groups on the aromatic ring, offers multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This document will explore its utility as a precursor in the synthesis of various derivatives and heterocyclic systems.
Synthesis of this compound Derivatives
This compound serves as a key starting material for the synthesis of a variety of derivatives, primarily through reactions involving its hydroxyl and amide functionalities.
Synthesis of N,N-Cyclic-2,4-dihydroxythiobenzamide Derivatives
Derivatives of this compound have been explored for their potential as antifungal and antineoplastic agents. One such class of compounds is the N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. These compounds are synthesized from sulfinylbis[(2,4-dihydroxyphenyl)methanethione] (STB), which can be prepared from this compound. The resulting derivatives have shown notable antiproliferative activity.[1]
Table 1: Antiproliferative Activity of selected N,N-Cyclic-2,4-dihydroxythiobenzamide Derivatives
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
| Derivative 1 | HCV29T | 33.98 |
| Derivative 2 | HCV29T | 10.51 |
Data represents the concentration required to inhibit 50% of cell growth.[1]
Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives
2-(4-Hydroxyphenoxy)benzamide derivatives, which are analogs of this compound, are another class of compounds with significant biological potential. Their synthesis often involves a multi-step sequence starting from precursors that lead to the desired substituted benzamide.
Table 2: Synthesis of Substituted 2-(4-Hydroxyphenoxy)benzamide Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) |
| 1a | H | H | 72.9 | 155–159 |
| 1b | H | 3-Methyl | 75.2 | 198–200 |
| 1c | 5-Methyl | H | 60.0 | 160–163 |
| 1d | 5-Fluoro | H | 89.5 | 193–195 |
Application in Heterocyclic Synthesis
The structural features of this compound make it an ideal candidate for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.
Synthesis of 2,3-Dihydro-4(1H)-quinazolinones
While direct synthesis from this compound is not explicitly detailed in the provided search results, a general and widely used method for the preparation of 2,3-dihydro-4(1H)-quinazolinones involves the cyclocondensation of an aminobenzamide with an aldehyde. By analogy, a synthetic route starting from 2-amino-4-hydroxybenzamide (a derivative of this compound) can be proposed.
Proposed Synthetic Workflow for 2,3-Dihydro-4(1H)-quinazolinones
Caption: Proposed workflow for the synthesis of quinazolinone derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol describes the synthesis of this compound from methyl 2,4-dihydroxybenzoate.[2]
Materials:
-
Methyl 2,4-dihydroxybenzoate (1.69 g, 0.01 mol)
-
Ammonia solution (25% in water, 10 mL)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate (for column chromatography)
Procedure:
-
To a solution of methyl 2,4-dihydroxybenzoate in a round-bottom flask, add the ammonia solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the excess ammonia and methanol formed during the reaction under reduced pressure.
-
Add 10 mL of water to the residue and extract the product with diethyl ether.
-
Collect the ether extracts, wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography using ethyl acetate as the mobile phase.
Protocol 2: General Procedure for the Synthesis of 2,3-Dihydro-4(1H)-quinazolinones
This protocol outlines a general method for the cyclocondensation of an aminobenzamide with an aldehyde to form 2,3-dihydro-4(1H)-quinazolinones.[1]
Materials:
-
2-Aminobenzamide derivative (1 equivalent)
-
Aldehyde (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene or Dichloromethane
Procedure:
-
Dissolve the 2-aminobenzamide derivative in benzene or dichloromethane (0.11 M).
-
Add the aldehyde and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired 2,3-dihydro-4(1H)-quinazolinone.
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for their antimicrobial activities. The mechanism of action for such phenolic compounds can involve the disruption of bacterial cell membranes and inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives
| Compound | Microorganism | MIC₅₀ (mg/L) |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 |
MIC₅₀ represents the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.[3]
Putative Mechanism of Antimicrobial Action
References
2,4-Dihydroxybenzamide as a chemical intermediate in drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a crucial chemical intermediate in the synthesis of a wide array of therapeutic agents. The presence of hydroxyl and amide functional groups on the benzene ring provides multiple reaction sites for chemical modification, enabling the generation of diverse molecular libraries. This versatility has led to the development of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and enzyme-inhibitory properties. These notes provide an overview of the applications of this compound as a chemical intermediate, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Synthetic Applications and Methodologies
This compound is a valuable starting material for the synthesis of various heterocyclic and acyclic compounds. The phenolic hydroxyl groups and the amide moiety can be readily functionalized to introduce different pharmacophores, thereby modulating the biological activity of the resulting molecules. Common synthetic strategies involve the derivatization of the hydroxyl groups, condensation reactions with the amide, or its use in the formation of more complex ring systems.
General Synthesis of this compound Derivatives
A common approach to synthesizing derivatives of this compound involves the initial preparation of the core structure, followed by diversification. For instance, hydrazide-hydrazones can be synthesized by first converting 2,4-dihydroxybenzoic acid to its corresponding hydrazide, which is then condensed with various aromatic aldehydes.[1] Similarly, Schiff bases are readily prepared through the condensation of 2,4-dihydroxybenzaldehyde (a related starting material) with primary amines.[2]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Several classes of this compound derivatives have exhibited potent antiproliferative and anticancer activities. A notable mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[4][5] Its inhibition leads to the degradation of these client proteins, ultimately resulting in cancer cell death.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Hydrazide-Hydrazone | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 | [1][6][7][8][9] |
| Hydrazide-Hydrazone | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | HepG2 (Liver Cancer) | 7.81 | [1] |
| Hydrazide-Hydrazone | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Kidney Cancer) | 12.39 | [1] |
| Hydrazide-Hydrazone | N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Kidney Cancer) | 45.42 | [1] |
| Hydrazide-Hydrazone | N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | H1563 (Lung Cancer) | 65.67 | [1] |
| Schiff Base | Derivative 13 | PC3 (Prostate Cancer) | 4.85 | [10] |
| Schiff Base | Derivative 5 | PC3 (Prostate Cancer) | 7.43 | [10] |
| Schiff Base | Derivative 6 | PC3 (Prostate Cancer) | 7.15 | [10] |
| Thiobenzamide | N,N-cyclic derivatives | HCV29T (Bladder Cancer) | 10.51 - 33.98 µg/mL | [11] |
Antifungal Activity
Derivatives of this compound, particularly thioamides and hydrazones, have shown promising activity against various fungal pathogens.[11][12] The mechanism of action for some of these compounds is believed to involve the disruption of fungal cell wall integrity or interference with essential metabolic pathways.
Table 2: Antifungal Activity of this compound Derivatives
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazone | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | [1][6][7][8][9] |
| Thiobenzamide | N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide | Candida albicans ATCC 10231 | Lower than fluconazole and itraconazole | [12] |
| Thiobenzamide | N-azolyl derivatives | Candida albicans and non-albicans species | Potent activity | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxybenzohydrazide
This protocol describes the first step in the synthesis of this compound-based hydrazide-hydrazones.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve methyl 2,4-dihydroxybenzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2,4-dihydroxybenzohydrazide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of N'-[(Aryl)methylidene]-2,4-dihydroxybenzohydrazides (Hydrazide-Hydrazones)[1]
This protocol describes the synthesis of the final hydrazide-hydrazone derivatives.
Materials:
-
2,4-Dihydroxybenzohydrazide
-
Substituted aromatic aldehyde
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 0.001 mole of 2,4-dihydroxybenzohydrazide in 5 mL of 96% ethanol by heating under reflux.[1]
-
Add 0.0011 mole of the appropriate aromatic aldehyde to the solution.[1]
-
Continue heating under reflux until a precipitate is formed.[1]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
-
The product can be further purified by recrystallization from a suitable solvent.
Protocol 3: MTT Assay for Anticancer Activity[13]
This protocol outlines a common method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, LN-229)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Broth Microdilution Method for Antifungal Susceptibility Testing (MIC determination)[14]
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI 1640 medium (buffered)
-
96-well microtiter plates
-
Test compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial two-fold dilutions of the test compound in the microtiter plates.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., 80% reduction compared to the control).[13]
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in designing new experiments.
Caption: Hsp90 inhibition by a this compound derivative.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its derivatives have demonstrated significant potential as anticancer and antifungal agents, among other therapeutic applications. The straightforward synthesis of diverse libraries of compounds based on this scaffold, coupled with their promising biological activities, makes this compound an attractive starting point for the development of novel therapeutics. The protocols and data presented in these notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HSP90 Function | HSP90 [hsp90.ca]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [ouci.dntb.gov.ua]
- 7. aminer.cn [aminer.cn]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimycotic activity of N-azolyl-2,4-dihydroxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for 2,4-Dihydroxybenzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide and its derivatives represent a class of compounds with potential therapeutic applications, including antimicrobial properties. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of these compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound compounds and presents available data for related structures to guide research and development efforts. While specific MIC data for this compound is not extensively available, the methodologies outlined are standard for this class of molecules.
Data Presentation: Antimicrobial Activity of Related Compounds
The antimicrobial activity of compounds structurally related to this compound provides valuable insights into their potential efficacy. The following table summarizes the reported MIC values for 2,4-dihydroxybenzoic acid and its derivatives against various microorganisms.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2,4-dihydroxybenzoic acid | Escherichia coli | 2 mg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid | Pseudomonas aeruginosa | 2 mg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid | Staphylococcus aureus | 2 mg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid | Staphylococcus aureus MRSA | 0.5 mg/mL | [2] |
| 2,4-dihydroxybenzoic acid | Bacillus subtilis | 2 mg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid | Salmonella enteritidis | 2 mg/mL | [2][3] |
| 2,4-dihydroxybenzoic acid | Candida albicans | 2 mg/mL | [2][3] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | [2] |
| N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | 6.25 µg/mL | [4] |
| N-(4-hydroxyphenyl)benzamide | Escherichia coli | 3.12 µg/mL | [4] |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [5][6] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [5][6] |
Experimental Protocols
Standardized methods are crucial for the accurate determination of MIC values.[1] The following are detailed protocols for the broth microdilution and Kirby-Bauer disk diffusion methods, which are widely used for antimicrobial susceptibility testing.[4][7][8]
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[5][7]
Materials:
-
Test Compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100 times the highest final concentration to be tested.
-
Perform two-fold serial dilutions of the stock solution in the appropriate sterile broth medium to obtain a range of concentrations.[8]
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[5][7]
-
Suspend the colonies in sterile saline or PBS.[7]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5][7]
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5][7]
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the serially diluted compound into the wells of a 96-well microtiter plate.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.[8]
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[4]
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[7]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.[7]
-
Optionally, a microplate reader can be used to measure the absorbance at 600 nm to determine growth inhibition.[5]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition on an agar plate.[4][7]
Materials:
-
Test Compound (this compound derivative)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank filter paper disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of the this compound compound of a known concentration in a suitable volatile solvent.
-
Aseptically apply a precise volume of the solution onto sterile blank filter paper disks and allow the solvent to evaporate completely.[7]
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[7]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[7]
-
Streak the swab evenly over the entire surface of a MHA plate to ensure a uniform lawn of growth.
-
-
Application of Disks and Incubation:
-
Interpretation of Results:
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Proposed Antimicrobial Mechanism of Action
While the precise signaling pathway of this compound is not fully elucidated, it is known to be a specific inhibitor of glutathione reductase.[9] For the broader class of phenolic aldehydes like 2,4-dihydroxybenzaldehyde, the antimicrobial activity is believed to involve multiple mechanisms.[5]
Caption: Proposed antimicrobial mechanisms for phenolic compounds.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 3147-45-3 [chemicalbook.com]
Application Notes and Protocols for Cell Viability Assays of 2,4-Dihydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide and its derivatives are a class of compounds with potential therapeutic applications, including anticancer activities. Assessing the effect of these compounds on cell viability is a critical first step in the drug discovery process. This document provides detailed application notes and protocols for determining the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell metabolic activity, which is an indicator of cell viability.
While specific quantitative data on the cytotoxicity of the parent this compound is not extensively available in the public domain, numerous studies have demonstrated the potent antiproliferative effects of its derivatives. This document will focus on the available data for these derivatives as a guide for researchers investigating this class of compounds. The provided protocols can be readily adapted for the evaluation of this compound itself.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different human cancer cell lines, as determined by the MTT assay. These values represent the concentration of the compound required to inhibit the viability of 50% of the cell population.
Table 1: In Vitro Antiproliferative Activity of Hydrazide-Hydrazone Derivatives of 2,4-Dihydroxybenzoic Acid [1]
| Compound ID | Derivative Name | Cell Line | IC50 (µM) |
| 19 | N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 769-P (Renal) | 45.42 |
| H1563 (Lung) | 65.67 | ||
| LN-229 (Glioblastoma) | 130.17 | ||
| 21 | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 |
| 769-P (Renal) | 12.39 | ||
| HepG2 (Hepatocellular) | 7.81 |
Note: The original study also tested these compounds against a normal human embryonic kidney cell line (HEK-293) to assess selectivity, with compound 21 showing high selectivity.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cultured cancer cells.
Materials:
-
This compound derivative of interest
-
Human cancer cell line(s) of interest (e.g., LN-229, 769-P, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations to be tested.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (untreated cells) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Plausible Signaling Pathway for Apoptosis Induction by Benzamide Derivatives
Based on studies of N-substituted benzamides, a plausible mechanism of action for the induction of apoptosis by this compound derivatives involves the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by benzamide derivatives.
Disclaimer: The signaling pathway presented is a plausible model based on related benzamide compounds and requires specific experimental validation for this compound and its derivatives. The quantitative data provided is for specific derivatives and may not be representative of the parent compound. Researchers should perform their own dose-response studies to determine the IC50 for the specific compound and cell line of interest.
References
Application Notes and Protocols: In Vitro Antiproliferative Activity Screening of 2,4-Dihydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for screening the in vitro antiproliferative activity of 2,4-dihydroxybenzamide derivatives. This document includes a summary of quantitative data from published studies, detailed protocols for key experimental assays, and visualizations of a typical screening workflow and a relevant signaling pathway.
Introduction
This compound and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer properties.[1][2] Their structural features make them attractive scaffolds for the development of novel therapeutic agents. A significant mechanism of action for some of these derivatives is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][3] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in the suppression of tumor cell proliferation and survival.[4][5]
This document outlines the standard procedures for evaluating the antiproliferative effects of this compound derivatives in a laboratory setting.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against several human cancer cell lines, as reported in the literature.
| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |
| Schiff Base | Schiff base 13 | PC3 (Prostate) | 4.85 | [1][6] |
| Schiff Base | Schiff base 5 | PC3 (Prostate) | 7.43 | [1][6] |
| Schiff Base | Schiff base 6 | PC3 (Prostate) | 7.15 | [1][6] |
| Hydrazide-Hydrazone | N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | 769-P (Kidney) | 45.42 | [7] |
| Hydrazide-Hydrazone | N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | H1563 (Lung) | 65.67 | [7] |
| Hydrazide-Hydrazone | N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | LN-229 (Glioblastoma) | 130.17 | [7] |
| Hydrazide-Hydrazone | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [7] |
| Hydrazide-Hydrazone | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | 769-P (Kidney) | 12.39 | [7] |
| Hydrazide-Hydrazone | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | HepG2 (Liver) | 7.81 | [7] |
| Fluoropyrimidin-benzamide | Compound 12c | HCT116 (Colorectal) | Not specified | [4] |
| Fluoropyrimidin-benzamide | Compound 12c | A549 (Lung) | Not specified | [4] |
| Fluoropyrimidin-benzamide | Compound 12c | H460 (Lung) | Not specified | [4] |
| Fluoropyrimidin-benzamide | Compound 12c | H1975 (Lung) | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments involved in screening for antiproliferative activity are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cancer cell line of interest (e.g., PC3, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Culture cells in 6-well plates and treat with the this compound derivative at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing and Resuspension:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect at least 10,000 events per sample.
-
Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold[12]
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for screening antiproliferative activity.
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition signaling pathway by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Agar Disk Diffusion Method for Antimicrobial Testing of 2,4-Dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the agar disk diffusion method to assess the antimicrobial properties of 2,4-Dihydroxybenzamide. This document is intended to guide researchers in the consistent and accurate evaluation of this compound's efficacy against a variety of microbial strains.
Introduction
This compound, a derivative of resorcinol, belongs to the class of phenolic compounds, which are known for their broad-spectrum antimicrobial properties. The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective preliminary assay to evaluate the antimicrobial activity of a substance.[1] This method relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of growth inhibition around the disk indicates the antimicrobial activity of the compound. The diameter of this zone is proportional to the susceptibility of the microorganism to the tested agent.
Data Presentation
The efficacy of this compound can be quantified by measuring the diameter of the zone of inhibition. The results should be recorded and presented in a clear, tabular format for easy comparison across different microbial species and concentrations of the compound.
Table 1: Template for Recording Zone of Inhibition Diameters (in mm) for this compound
| Test Microorganism | Gram Stain | This compound Concentration on Disk | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin, 10 µg) | Negative Control (Solvent) |
| Staphylococcus aureus | Gram-positive | 50 µg | [Insert Data] | [Insert Data] | 0 |
| 100 µg | [Insert Data] | ||||
| 200 µg | [Insert Data] | ||||
| Escherichia coli | Gram-negative | 50 µg | [Insert Data] | [Insert Data] | 0 |
| 100 µg | [Insert Data] | ||||
| 200 µg | [Insert Data] | ||||
| Candida albicans | N/A (Fungus) | 50 µg | [Insert Data] | [Insert Data] | 0 |
| 100 µg | [Insert Data] | ||||
| 200 µg | [Insert Data] |
Note: The data in this table is for illustrative purposes. Researchers should populate it with their own experimental results.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the agar disk diffusion assay with this compound.
Materials
-
This compound (powder form)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm or 150 mm)
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, Ethanol)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
Preparation of this compound Disks
-
Prepare Stock Solution: Accurately weigh a specific amount of this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to obtain the desired concentrations for testing (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL).
-
Impregnate Blank Disks:
-
Place sterile blank paper disks in a sterile Petri dish.
-
Using a micropipette, carefully apply a fixed volume (typically 10-20 µL) of each this compound working solution onto the center of a blank disk.[2] The volume should be sufficient to saturate the disk without flooding.
-
Allow the disks to air dry completely in a sterile environment (e.g., a biological safety cabinet) before use.[3][4]
-
-
Prepare Control Disks: Prepare negative control disks by impregnating them with the same volume of the solvent used to dissolve the this compound.
Agar Disk Diffusion Assay Procedure
-
Media Preparation: Prepare Mueller-Hinton Agar or Sabouraud Dextrose Agar according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.
-
Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the test microorganism from a fresh culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]
-
-
Application of Disks:
-
Using sterile forceps, aseptically place the prepared this compound disks, the positive control disk, and the negative control disk onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the Petri dishes and incubate them under appropriate conditions:
-
For most bacteria: 35-37°C for 18-24 hours.
-
For fungi: 28-30°C for 24-48 hours.
-
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the diameter of the disk.
-
A zone of inhibition indicates that the microorganism is susceptible to the compound. The absence of a zone of inhibition indicates resistance.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the agar disk diffusion method for testing this compound.
Caption: Workflow of the Agar Disk Diffusion Method.
Putative Antimicrobial Signaling Pathway of this compound
As a phenolic compound, this compound is likely to exert its antimicrobial effects through multiple mechanisms targeting the microbial cell. The diagram below illustrates these potential pathways.
Caption: Potential Antimicrobial Mechanisms of Action.
Conclusion
The agar disk diffusion method is a fundamental and valuable tool for the initial screening of the antimicrobial activity of compounds such as this compound. The protocols and guidelines presented here provide a standardized framework to ensure reproducible and comparable results. Further investigations, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are recommended to further characterize the antimicrobial profile of this compound. The putative mechanisms of action, typical of phenolic compounds, suggest that this compound may target multiple cellular processes, making it a compound of interest for further drug development research.[5][6][7][8]
References
- 1. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,4-Dihydroxybenzamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock solutions of 2,4-Dihydroxybenzamide (CAS No. 3147-45-3), a compound of interest in various research fields, including its role as a specific inhibitor of glutathione reductase. Due to the limited availability of direct quantitative solubility data for this compound, this protocol incorporates best practices for handling similar chemical structures and outlines a clear methodology for preparing and storing stock solutions to ensure consistency and reliability in experimental settings. A preliminary solubility determination is strongly recommended to ascertain the optimal solvent and concentration for specific applications.
Compound Information
This compound is a benzamide derivative with the following key properties:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | β-Resorcylamide, 4-Hydroxysalicylamide | [1][2] |
| CAS Number | 3147-45-3 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Appearance | White to light red to green powder/crystal | [3] |
| Melting Point | 228 °C | [3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Solubility Profile
Precise, experimentally determined solubility data for this compound in common laboratory solvents is not extensively published. However, based on available information and data for structurally related compounds, a qualitative and estimated quantitative solubility profile can be established.
Qualitative Solubility:
Estimated Quantitative Solubility (Based on the structurally similar compound 2,4-Dihydroxybenzaldehyde):
| Solvent | Estimated Solubility | Source (for 2,4-Dihydroxybenzaldehyde) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | [5] |
| 95% Ethanol | ~50 mg/mL | [5] |
Note: The provided quantitative solubility values are for a structurally analogous compound, 2,4-Dihydroxybenzaldehyde, and should be used as a starting point for determining the solubility of this compound. It is imperative that researchers perform a preliminary solubility test to confirm the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Preliminary Solubility Testing
To ensure the preparation of a homogenous and accurate stock solution, a small-scale preliminary solubility test is highly recommended.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol (95% or absolute), analytical grade
-
Methanol, analytical grade
-
Vortex mixer
-
Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)
-
Analytical balance
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into separate vials.
-
To each vial, add a measured volume of the test solvent (e.g., 100 µL of DMSO, ethanol, or methanol).
-
Vortex the vials vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. The solution should be clear with no visible particulates.
-
If the compound dissolves completely, incrementally add more of the compound and repeat the process until a saturated solution is achieved (i.e., solid material remains undissolved). This will provide an estimate of the solubility limit.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) may be attempted to aid dissolution. Allow the solution to return to room temperature to check for precipitation.
-
Select the solvent that provides the desired concentration with complete dissolution for the preparation of the stock solution.
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations or volumes.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 100 mM (0.1 M) stock solution: Mass = 0.1 mol/L x 0.001 L x 153.14 g/mol = 0.015314 g = 15.31 mg
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 15.31 mg of this compound using a clean spatula and weighing paper/boat.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 70-80% of the final desired volume of DMSO to the flask.
-
Cap the flask and vortex thoroughly until the solid is completely dissolved. A clear solution with no visible particles should be obtained.
-
If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials (e.g., amber microcentrifuge tubes). This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), 4°C may be suitable, but stability should be verified.
-
Quality Control
-
Visual Inspection: Always visually inspect the stock solution before use. If any precipitation or color change is observed, the solution should be discarded.
-
Purity Check (Optional): The purity of the dissolved compound can be periodically checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.[6][7][8][9][10]
-
Dispose of all chemical waste according to institutional and local regulations.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3147-45-3 [amp.chemicalbook.com]
- 3. 3147-45-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound (CAS 3147-45-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
Application Notes and Protocols for the Use of 2,4-Dihydroxybenzamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzamide, also known as β-resorcylamide, is a chemical compound that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. While research on this compound as a standalone anticancer agent is limited, its structural core is present in numerous derivatives that exhibit significant antiproliferative and pro-apoptotic activities across a variety of cancer cell lines. These derivatives often function by targeting key cellular pathways implicated in cancer progression, such as heat shock protein 90 (HSP90) signaling and the PI3K/Akt pathway.
This document provides a summary of the reported anticancer activities of this compound derivatives, detailed protocols for key in vitro assays to evaluate such compounds, and visualizations of the potential signaling pathways involved. This information is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and its analogues.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of this compound, providing a reference for the potential efficacy of this chemical scaffold.
Table 1: Inhibitory Concentration (IC50) Values of this compound Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c) | HCT116 | Colorectal Carcinoma | Not explicitly stated, but showed significant antiproliferative activity. | [1] |
| A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but showed significant antiproliferative activity. | [1] | |
| H460 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but showed significant antiproliferative activity. | [1] | |
| H1975 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but showed significant antiproliferative activity. | [1] | |
| 5-chloro-2-hydroxy-N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)benzamide (Compound 6k) | G361 | Melanoma | Single-digit micromolar range | [2] |
| Tetrahydroindazolone-substituted benzamide (W-H4) | Acute Myeloid Leukemia (AML) cells | Leukemia | Effective inhibition of proliferation | [3] |
Table 2: Effects of this compound Derivatives on Apoptosis and the Cell Cycle
| Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide (Compound 12c) | NSCLC cells | Induces apoptosis via activation of caspase-3, -8, and -9, and PARP cleavage. | Induces accumulation of sub-G1 phase population. | [1] |
| 5-chloro-2-hydroxy-N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)benzamide (Compound 6k) | G361 | Induces apoptosis, shown by an increase in subdiploid population and activation of caspases. | Not explicitly stated. | [2] |
| Tetrahydroindazolone-substituted benzamide (W-H4) | AML cells | Triggers caspase-dependent and intrinsic apoptosis. | Induces G0/G1 cell cycle arrest. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound or its derivatives in cancer cell line studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (or derivative) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Protocol:
-
Seed cells and treat with the desired concentrations of the test compound for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, HSP90, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Visualization of Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the study of this compound and its derivatives in cancer cells.
Workflow for evaluating anticancer effects.
Potential HSP90 inhibition pathway.
Potential PI3K/Akt pathway inhibition.
General apoptosis induction mechanism.
References
- 1. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxybenzamide
Compound of Interest: 2,4-Dihydroxybenzamide CAS Number: 3147-45-3 Molecular Formula: C₇H₇NO₃ Molecular Weight: 153.14 g/mol
This technical support center is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on improving reaction yield and final product purity.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific experimental challenges in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors, largely dependent on your chosen synthetic route. The two primary routes are the ammonolysis of a 2,4-dihydroxybenzoate ester and the direct amidation of 2,4-dihydroxybenzoic acid.
-
For Ester Ammonolysis (e.g., from Methyl 2,4-Dihydroxybenzoate):
-
Incomplete Reaction: The ammonolysis of the ester is a reversible reaction.[1] Insufficient reaction time or a low concentration of ammonia can lead to incomplete conversion. The reaction is often run for 24 hours at room temperature to drive it towards completion.[2][3]
-
Side Reactions/Degradation: While generally a clean reaction, prolonged exposure to highly basic conditions or elevated temperatures can potentially lead to degradation of the starting material or product, especially given the electron-rich nature of the resorcinol moiety.
-
Loss during Workup: this compound has moderate water solubility. During aqueous workup, excessive washing or extractions with large volumes of water can lead to significant product loss.
-
-
For Direct Amidation of 2,4-Dihydroxybenzoic Acid:
-
Inefficient Carboxylic Acid Activation: Direct amidation requires the activation of the carboxylic acid. If using a coupling agent (e.g., HATU, EDC), residual water in your solvents or reagents can hydrolyze the activated intermediate, reverting it to the starting carboxylic acid.[4] The formation of a stable and unreactive ammonium salt between the carboxylic acid and ammonia can also inhibit the reaction.[5]
-
O-Acylation (Ester Byproduct Formation): The phenolic hydroxyl groups are nucleophilic and can compete with the amine (ammonia) to react with the activated carboxylic acid intermediate. This is a significant issue in the amidation of phenolic acids, leading to the formation of polyester-like impurities and reducing the yield of the desired amide.[4]
-
Q2: My TLC/LC-MS analysis shows multiple spots, indicating an impure product. What are these likely side products?
A2: The identity of impurities is highly dependent on your starting materials and reaction conditions.
-
Unreacted Starting Materials: The most common impurities are unreacted methyl 2,4-dihydroxybenzoate or 2,4-dihydroxybenzoic acid. These can be identified by running co-spotted TLC plates with your starting materials.
-
Isomeric Impurities: If your synthesis starts from resorcinol, you may have isomeric precursors. For example, the Kolbe-Schmitt carboxylation of resorcinol can produce small amounts of the 2,6-dihydroxybenzoic acid isomer.[6] This would carry through the synthesis, resulting in the isomeric 2,6-dihydroxybenzamide.
-
Products of O-Acylation: As mentioned above, if you are using a direct amidation route with a coupling agent, you may form ester-linked dimers or oligomers where the hydroxyl group of one molecule has reacted with the activated carboxyl group of another.
-
Degradation Products: The dihydroxy-substituted benzene ring is sensitive to oxidation, especially under harsh conditions (e.g., strong oxidants, high heat, air exposure in basic solution). This can lead to colored impurities that are often difficult to remove.
Q3: I'm having trouble purifying my crude this compound. What are the best practices?
A3: Purification can be challenging due to the compound's polarity and multiple hydrogen bonding sites.
-
Recrystallization: This is often the most effective method for removing minor impurities if your crude product is a solid. However, finding a suitable solvent system can be difficult. Start with polar solvents like water, ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane. If the product "oils out," it may indicate the presence of significant impurities or that the solvent's boiling point is above the product's melting point.[7]
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the standard method.[2] A gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol or ethyl acetate, is typically effective.
-
Pro-Tip: To improve separation and prevent streaking on the column, consider adding a small amount (0.5-1%) of acetic acid to the mobile phase. This can help to suppress the ionization of the phenolic hydroxyl groups and the amide, leading to sharper peaks.
-
-
Acid-Base Extraction: A carefully controlled acid-base workup can help remove certain impurities. Washing the organic extract (e.g., ethyl acetate) with a weak base like sodium bicarbonate solution can remove unreacted 2,4-dihydroxybenzoic acid. However, since the product itself is phenolic and weakly acidic, using a strong base like NaOH will deprotonate and extract your product into the aqueous layer, leading to yield loss.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better: starting from the methyl ester or the carboxylic acid?
A: The choice depends on the scale of your reaction and the reagents you have available.
-
The ammonolysis of methyl 2,4-dihydroxybenzoate is a very common, straightforward, and often high-yielding method for lab-scale synthesis.[2] It avoids the use of expensive coupling agents and the primary side product, methanol, is easily removed.
-
Direct amidation of 2,4-dihydroxybenzoic acid can be more atom-economical but presents more challenges. It requires a coupling agent or harsh thermal conditions, and the risk of O-acylation side reactions is higher.[4] For specialized applications, such as enzymatic amidation, this route would be necessary.[8]
Q: My reaction mixture is turning dark brown/purple. What does this mean and how can I prevent it?
A: Phenolic compounds, especially dihydroxy-substituted ones like resorcinol derivatives, are susceptible to oxidation, which often results in the formation of highly colored quinone-type species. This can be triggered by:
-
Presence of Air (Oxygen): Especially under basic conditions.
-
Trace Metal Impurities: Metal ions can catalyze oxidation.
-
High Temperatures: Can accelerate degradation.
Prevention Strategies:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use high-purity, degassed solvents.
-
If the reaction must be heated, do so cautiously and for the minimum time necessary.
Q: Is it necessary to protect the hydroxyl groups before amidation?
A: It is generally not necessary for the ammonolysis of the methyl ester. For direct amidation of the carboxylic acid using coupling agents, protecting the hydroxyl groups (e.g., as benzyl or silyl ethers) is a robust strategy to prevent O-acylation and improve yield, though it adds extra steps to the synthesis (protection and deprotection).[4]
Q: What are the optimal conditions for the ammonolysis of methyl 2,4-dihydroxybenzoate?
A: A common and effective protocol involves stirring methyl 2,4-dihydroxybenzoate in a concentrated aqueous or methanolic solution of ammonia at room temperature for an extended period (typically 24 hours).[2][3] Using a sealed vessel may be necessary to maintain the ammonia concentration. The reaction is typically monitored by TLC or LC-MS until the starting ester is consumed.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Ammonolysis of Methyl 2,4-Dihydroxybenzoate
This is the most common lab-scale synthesis.
-
Reaction Setup: In a round-bottom flask, suspend methyl 2,4-dihydroxybenzoate (1.0 eq) in a 25% aqueous ammonia solution (a sufficient volume to ensure stirring, e.g., 5-10 mL per gram of ester).
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24 hours. The suspension should gradually dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting ester spot has disappeared.
-
Workup:
-
Remove the excess ammonia and water under reduced pressure (rotary evaporator).
-
Dissolve the resulting solid in ethyl acetate.
-
Wash the organic layer with a small amount of water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.
-
-
Purification: Purify the crude product by recrystallization from hot water or by column chromatography on silica gel.
Workflow Diagram: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Diagram: Key Reaction Pathways and Potential Side Reactions
Caption: Overview of desired and undesired reaction pathways.
Data Summary Table
| Parameter | Route 1: Ester Ammonolysis | Route 2: Direct Acid Amidation |
| Starting Material | Methyl 2,4-Dihydroxybenzoate | 2,4-Dihydroxybenzoic Acid |
| Key Reagents | Aqueous/Methanolic Ammonia | Coupling Agent (e.g., HATU, EDC), Base, Ammonia source |
| Typical Conditions | Room Temperature, 24h | 0°C to Room Temperature, 2-16h |
| Common Solvents | Water, Methanol | DMF, DCM, THF (Anhydrous) |
| Primary Challenge | Reaction completeness, potential loss in workup | Preventing O-acylation side reactions, requires anhydrous conditions |
| Yield Potential | Good to Excellent | Variable, depends heavily on conditions and substrate |
| Reference | [2] | [4] |
References
- 1. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3147-45-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low solubility of 2,4-Dihydroxybenzamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,4-Dihydroxybenzamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. Key properties are summarized in the table below. The predicted acid dissociation constant (pKa) suggests that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous buffer.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1][3] |
| Molecular Weight | 153.14 g/mol | [1][3] |
| Melting Point | 228 °C | [1][2] |
| Predicted pKa | 8.15 ± 0.10 | [1][2] |
| Predicted log₁₀WS (Water Solubility) | -0.74 (approx. 0.18 mol/L or 27.8 g/L) | [4] |
| Appearance | White to light red/green powder or crystal | [1][2] |
| Qualitative Solubility | Soluble in Methanol | [1][2] |
Q2: My this compound is not dissolving in my neutral aqueous buffer. Why is this happening?
A2: Low solubility in neutral aqueous buffers is expected for many organic compounds, including phenolic amides like this compound. Several factors contribute to this:
-
Molecular Structure: The molecule has two hydroxyl groups capable of hydrogen bonding, but the benzene ring imparts significant hydrophobic character.
-
pH and Ionization: this compound is a weak acid due to its phenolic hydroxyl groups.[1][2] In neutral buffers (pH ≈ 7), the compound is predominantly in its neutral, un-ionized form, which is less soluble in water compared to its ionized (charged) form. Solubility is generally lowest at a pH near the compound's isoelectric point and increases as the pH moves away from it.[5]
-
Crystal Lattice Energy: The energy required to break the compound's crystal lattice structure can be significant, hindering dissolution.
Q3: What is the general strategy for dissolving a poorly soluble compound like this for an experiment?
A3: A common and effective strategy is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer to the final desired concentration.[6][7] This approach bypasses the slow dissolution of the solid in the aqueous phase. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose due to its high solubilizing power and miscibility with water.[6][8]
Troubleshooting Guides
Problem 1: The compound precipitates when my organic stock solution is added to the aqueous buffer.
This is a common issue known as "precipitation upon dilution" and occurs when the final concentration in the aqueous medium exceeds the compound's solubility limit.[7]
The diagram below outlines a step-by-step process for troubleshooting solubility issues.
Caption: Workflow for troubleshooting precipitation upon dilution.
-
Solution A: Adjust the Buffer pH For weakly acidic compounds like this compound (predicted pKa ≈ 8.15), increasing the pH of the aqueous buffer will deprotonate the phenolic hydroxyl groups, forming a more soluble phenolate salt.[1][9][10]
-
Action: Prepare your buffer at a pH of 9.0 or higher. The increased charge on the molecule will enhance its interaction with water.
-
Caution: Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, protein stability).
-
-
Solution B: Use a Co-solvent System A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of non-polar compounds.[11][12]
-
Action: Add a small percentage (e.g., 1-10%) of a co-solvent like ethanol, glycerol, or polyethylene glycol (PEG) to your final aqueous buffer.[7][11]
-
Caution: High concentrations of co-solvents can affect biological assays. Always run a vehicle control to account for any effects of the co-solvent itself.[7]
-
-
Solution C: Incorporate a Surfactant Surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[13]
-
Action: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer.[7]
-
Caution: Surfactants can interfere with certain assays, particularly those involving cell membranes or protein interactions.
-
Problem 2: The solid compound will not dissolve in the initial organic solvent.
If this compound does not readily dissolve in your chosen organic solvent (e.g., DMSO) at room temperature, you can use physical methods to aid dissolution.
-
Action 1: Gentle Heating: Warm the solution gently in a water bath (e.g., 37-50°C).[6] This increases kinetic energy and can help overcome the crystal lattice energy. Avoid aggressive heating unless you have confirmed the compound's thermal stability.[6]
-
Action 2: Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[5][6] The ultrasonic waves help to break up solid aggregates and enhance dissolution.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound.
Materials:
-
This compound (MW: 153.14 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Weigh out 1.53 mg of this compound and place it into a clean vial.
-
Add Solvent: Add 1.0 mL of DMSO to the vial.
-
Dissolve: Vortex the mixture vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[6]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol is a standard method for experimentally determining the equilibrium solubility of a compound in a specific buffer.[14]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS pH 7.4, Tris pH 8.5)
-
Thermostatic shaker or water bath
-
Vials with Teflon-lined screw caps
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected buffer. An excess of solid must be visible to ensure saturation is reached.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Equilibrate the mixture for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaking and allow the vial to stand undisturbed for at least 4 hours for the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC). The resulting concentration is the equilibrium solubility.
The solubility of this compound is directly related to its ionization state, which is governed by the pH of the solution relative to the compound's pKa.
Caption: Relationship between pH, ionization state, and solubility.
References
- 1. This compound CAS#: 3147-45-3 [amp.chemicalbook.com]
- 2. This compound | 3147-45-3 [amp.chemicalbook.com]
- 3. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 3147-45-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 2,4-Dihydroxybenzamide synthesis
Technical Support Center: Synthesis of 2,4-Dihydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common methods involve the amidation of a 2,4-dihydroxybenzoic acid derivative.
-
Incomplete Amidation Reaction: The conversion of the carboxylic acid or its ester to the amide might be inefficient. This can be due to insufficient reaction time, suboptimal temperature, or issues with the aminating agent. For instance, when using aqueous ammonia with methyl 2,4-dihydroxybenzoate, ensuring a sufficient reaction time (e.g., 24 hours at room temperature) is crucial for driving the reaction to completion.[1][2]
-
Side Reactions: The starting materials and product contain reactive phenolic hydroxyl groups that can undergo side reactions, especially under harsh conditions. For instance, elevated temperatures can lead to decomposition or polymerization.
-
Loss of Product during Workup and Purification: this compound has some water solubility. During the aqueous workup, a significant amount of the product may be lost to the aqueous phase if extractions are not performed thoroughly. Similarly, losses can occur during purification steps like crystallization or column chromatography.
Issue 2: Presence of Impurities in the Final Product
Q2: My TLC and/or NMR analysis shows multiple spots/peaks, indicating an impure product. What are these likely impurities?
A2: The nature of the impurities is highly dependent on the synthetic method and the purity of the starting materials.
-
Unreacted Starting Material: The most common impurity is often the starting material, such as methyl 2,4-dihydroxybenzoate or 2,4-dihydroxybenzoic acid. This indicates an incomplete reaction.
-
Isomeric Impurities: If the synthesis starts from resorcinol and involves a carboxylation step, isomeric dihydroxybenzoic acids can be formed, which would then lead to the corresponding isomeric dihydroxybenzamides.
-
Byproducts from Side Reactions: The phenolic hydroxyl groups can be susceptible to oxidation or other side reactions, leading to colored impurities. If the synthesis involves the use of protecting groups, incomplete deprotection can result in protected byproducts.
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying my this compound. What are the recommended methods?
A3: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Extraction: A thorough extraction with a suitable organic solvent like ether can be effective for initial purification.[1][2] It is important to perform multiple extractions to maximize the recovery of the product from the aqueous reaction mixture.
-
Column Chromatography: For high purity, column chromatography is a recommended method. Ethyl acetate is a commonly used mobile phase for the purification of this compound.[1]
-
Recrystallization: Recrystallization from a suitable solvent system can also be an effective method for purification, although finding an optimal solvent may require some experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward synthesis method for this compound?
A1: A widely used and relatively straightforward method is the ammonolysis of methyl 2,4-dihydroxybenzoate. This involves stirring the ester in aqueous ammonia at room temperature.[1][2] The starting ester can be prepared from the commercially available 2,4-dihydroxybenzoic acid.
Q2: How can I prepare the precursor, 2,4-dihydroxybenzoic acid?
A2: 2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol using carbon dioxide, typically with a base like potassium carbonate or sodium bicarbonate under heat and pressure.[3][4][5]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. Resorcinol and its derivatives can be irritating to the skin and eyes and may be harmful if swallowed.[3] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Summary of a Common Synthesis Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | Methyl 2,4-dihydroxybenzoate | [1],[2] |
| Reagent | Aqueous Ammonia (25%) | [1],[2] |
| Solvent | Water | [1],[2] |
| Temperature | Room Temperature | [1],[2] |
| Reaction Time | 24 hours | [1],[2] |
| Workup | Reduced pressure evaporation, Ether extraction | [1],[2] |
| Purification | Column Chromatography (Ethyl Acetate) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 2,4-dihydroxybenzoate
This protocol is based on a common laboratory-scale synthesis.[1][2]
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Aqueous Ammonia (25%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
-
Ethyl acetate (for column chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add methyl 2,4-dihydroxybenzoate (e.g., 1.69 g, 0.01 mol).
-
Add aqueous ammonia (10 mL, 25%) to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the excess ammonia and the methanol formed during the reaction under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the ether extracts and wash with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.
Mandatory Visualization
Caption: A streamlined workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common problems in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,4-Dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2,4-Dihydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: Such as methyl 2,4-dihydroxybenzoate if the synthesis involves its amidation.
-
Resorcinol: If the synthesis starts from resorcinol, residual amounts may remain.
-
Colored Byproducts: Oxidation of the dihydroxy-substituted aromatic ring can lead to the formation of highly colored quinone-type species, resulting in a pink, red, or brown appearance of the crude product.
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying crude this compound are:
-
Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: This method is useful for separating the desired compound from impurities with different polarities.[1]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase HPLC method can be employed to separate the main compound from its impurities.[2] The purity is often determined by the area percentage of the main peak.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not suitable for your compound at the concentration used. | - Ensure you are using a sufficient volume of solvent. - Try a more polar solvent or a solvent mixture. For phenolic amides, polar solvents like ethanol or ethanol/water mixtures can be effective. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too quickly, leading to the separation of the product as a liquid. | - Allow the solution to cool more slowly. Insulating the flask can help. - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. - If the problem persists, consider purification by column chromatography first to remove impurities that may be lowering the melting point. |
| No crystals form upon cooling. | The solution is not supersaturated, likely due to using too much solvent. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - If the above fails, gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The recrystallized product is still colored. | Colored impurities are co-precipitating with your product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can also adsorb some of your product, reducing the yield. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen mobile phase (eluent) does not have the optimal polarity to resolve the components. | - Optimize the mobile phase composition. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adjust the ratio to achieve better separation. A synthesis protocol for this compound suggests using ethyl acetate as the mobile phase.[1] - If using a gradient elution, a shallower gradient may improve resolution. |
| The product is not eluting from the column. | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in your eluent system. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane or dichloromethane in your eluent system. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel), or the column is overloaded. | - Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to reduce strong interactions. - Ensure that the amount of crude material loaded onto the column is not excessive. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase. |
Data Presentation
Table 1: Solubility of 2,4-Dihydroxybenzaldehyde (a structurally related compound) in various solvents.
| Solvent | Solubility |
| Water | Moderately Soluble[3][4] |
| Ethanol | Highly Soluble[3][4] |
| Ether | Highly Soluble[3][4] |
| Chloroform | Highly Soluble[3][4] |
Table 2: Purity and Yield Expectations (Illustrative)
Note: Actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Expected Purity (by HPLC) | Expected Yield |
| Recrystallization (single) | >95% | 60-80% |
| Recrystallization (double) | >98% | 40-60% |
| Column Chromatography | >98% | 50-70% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on the solubility of the related compound, 2,4-dihydroxybenzaldehyde, an ethanol/water mixture is a good starting point. Perform small-scale solubility tests to determine the optimal solvent ratio. The ideal solvent system will dissolve the crude product when hot but will result in low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or solvent mixture) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Column Packing: Use silica gel (e.g., 230-400 mesh) as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Start the elution with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). A previously reported method for a synthesis of this compound used ethyl acetate as the mobile phase, which suggests that a moderately polar eluent system is effective.[1] You can start with a lower polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Purity Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is a common choice for the analysis of polar aromatic compounds.
-
Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Detection: Monitor the elution at a wavelength where this compound has a strong UV absorbance.
-
Sample Preparation: Prepare a dilute solution of your purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Preventing side product formation in 2,4-Dihydroxybenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-Dihydroxybenzamide. Our aim is to help you prevent the formation of side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common method of ammonolysis of methyl 2,4-dihydroxybenzoate.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The ammonolysis of methyl 2,4-dihydroxybenzoate is a relatively slow reaction at room temperature. Insufficient reaction time can lead to a significant amount of unreacted starting material remaining.
-
Suboptimal Temperature: While the reaction is typically run at room temperature to minimize side products, very low ambient temperatures can further decrease the reaction rate. Conversely, excessive heat can promote the formation of degradation products.
-
Hydrolysis of the Ester: The starting material, methyl 2,4-dihydroxybenzoate, can be susceptible to hydrolysis back to 2,4-dihydroxybenzoic acid, especially if there is excessive water in the reaction mixture and prolonged reaction times.
-
Loss during Workup: this compound has some solubility in water. During the extraction process, product can be lost to the aqueous phase if the extractions are not performed thoroughly.
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are these likely side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of impurities. The most common side products in this compound synthesis include:
-
Unreacted Starting Material: Methyl 2,4-dihydroxybenzoate is a common impurity if the reaction has not gone to completion.
-
Hydrolysis Product: 2,4-Dihydroxybenzoic acid can be present due to the hydrolysis of the starting ester.
-
Isomeric Byproducts: Although less common in the ammonolysis of a pre-formed ester, if the synthesis starts from resorcinol, the formation of the isomeric 2,6-dihydroxybenzamide is a possibility due to the two activated positions on the resorcinol ring.
-
Oxidation Products: Phenolic compounds like this compound are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as pink or brown discoloration. This is exacerbated by exposure to air and light.[1]
Q3: How can I minimize the formation of colored impurities in my final product?
A3: The formation of colored impurities is primarily due to the oxidation of the phenolic hydroxyl groups. To minimize this, consider the following preventative measures:
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[1]
-
High-Purity Reagents: Ensure that the starting materials, particularly methyl 2,4-dihydroxybenzoate, are of high purity and free from colored oxidation impurities.
-
Light Protection: Protect the reaction mixture and the purified product from direct light by using amber-colored glassware or by wrapping the flasks in aluminum foil.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help to minimize oxidation.
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is an effective method for removing small amounts of impurities if the crude product is a solid. A suitable solvent system would be one in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. Water or ethanol-water mixtures can be effective.
-
Column Chromatography: For mixtures with significant amounts of impurities or for separating compounds with similar polarities, column chromatography is the most effective method. A silica gel column with a mobile phase of ethyl acetate or a mixture of ethyl acetate and hexane is commonly used.[2]
-
Acid-Base Extraction: To remove acidic impurities like 2,4-dihydroxybenzoic acid, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base like sodium bicarbonate solution. The desired amide product will remain in the organic layer, while the acidic impurity will be extracted into the aqueous layer.
Quantitative Data Presentation
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound synthesized via the ammonolysis of methyl 2,4-dihydroxybenzoate. Please note that these are representative values and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reaction Time | 12 hours | 24 hours | 48 hours | Longer reaction times generally lead to higher conversion of the starting ester, but may also increase the risk of hydrolysis and oxidation side products. |
| Temperature | 15-20°C | 25-30°C | 40-50°C | Room temperature (25-30°C) is often optimal. Lower temperatures slow the reaction, while higher temperatures can increase the formation of degradation and oxidation byproducts. |
| Ammonia Conc. | 15% Aqueous NH₃ | 25% Aqueous NH₃ | Anhydrous NH₃ (gas) | Higher concentrations of ammonia can drive the reaction to completion more quickly. Anhydrous conditions may reduce hydrolysis but require specialized equipment. |
| Yield (%) | Moderate | Good | Potentially High | Optimal conditions (e.g., Condition B) are expected to provide good yields. |
| Purity | Good | High | Variable | Condition B is expected to provide the best balance of yield and purity. Higher temperatures may lead to lower purity due to side product formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Ammonolysis
This protocol describes a general laboratory procedure for the synthesis of this compound from methyl 2,4-dihydroxybenzoate.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Concentrated Aqueous Ammonia (25%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).
-
Ammonolysis: Add concentrated aqueous ammonia (25%, ~10-15 mL per gram of ester) to the flask. Seal the flask and stir the mixture vigorously at room temperature (20-25°C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, remove the excess ammonia and any methanol formed under reduced pressure.
-
Extraction: To the remaining aqueous solution, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
Stability of 2,4-Dihydroxybenzamide in different solvents and pH
This technical support center provides guidance on the stability of 2,4-Dihydroxybenzamide in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and design experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent.
-
Acidic to Neutral pH (pH 3-7): Based on the stability of the related compound salicylamide, this compound is anticipated to be most stable in this range.[1] The amide linkage in salicylamide has been shown to be resistant to acid cleavage.[2]
-
Alkaline pH (pH > 7): Stability is expected to decrease as the pH becomes more alkaline. Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to oxidation at high pH, which can lead to the formation of colored degradation products.[3][4] The hydroxyl groups at positions 2 and 4 can be deprotonated, making the molecule more susceptible to oxidative degradation.
Q3: Which solvents are recommended for handling and storing this compound solutions?
A3: For short-term storage and experimental use, anhydrous polar aprotic solvents such as acetonitrile or polar protic solvents like methanol and ethanol are generally suitable. However, the presence of water in any solvent can facilitate hydrolysis, especially at non-neutral pH. It is crucial to use dry solvents and minimize storage time in solution. For quantitative analysis, it is recommended to prepare fresh solutions.
Q4: I am observing a color change in my this compound solution. What could be the cause?
A4: A color change, often to a yellow or brown hue, is likely an indication of degradation. This is a common issue with phenolic compounds, particularly under alkaline conditions, exposure to light, or in the presence of oxidizing agents. The color change is often due to the formation of quinone-like oxidation products. To mitigate this, ensure your solutions are protected from light, stored at a low temperature, and the pH is maintained in the stable range (acidic to neutral).
Q5: My analytical results for this compound are inconsistent. Could this be a stability issue?
A5: Inconsistent analytical results are a strong indicator of compound instability. Degradation can occur during sample preparation, storage, or even during the analytical run if the conditions (e.g., mobile phase pH) are not optimized. To troubleshoot, you should:
-
Prepare fresh stock and working solutions for each experiment.
-
Evaluate the stability of the compound in your analytical mobile phase.
-
Perform a forced degradation study to identify potential degradants and ensure your analytical method can separate them from the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify the retention times of potential degradation products. Adjust your chromatographic method to ensure separation of these peaks from the main compound. |
| Loss of compound concentration over time | Instability in the chosen solvent or pH. | Determine the stability of your compound under your specific storage conditions. Prepare fresh solutions before each experiment. If long-term storage is necessary, conduct a stability study to find optimal conditions (e.g., lower temperature, different solvent, pH adjustment). |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent system. | Consult solubility data for related compounds.[5][6] Consider using a co-solvent or adjusting the pH to improve solubility. Ensure the concentration is below the saturation point at the storage temperature. |
| Discoloration of solid compound | Degradation due to improper storage. | Store the solid compound in a tightly sealed container, protected from light and moisture, preferably in a desiccator at a controlled, cool temperature. |
Stability Data Summary (Inferred)
Since direct quantitative stability data for this compound is limited, the following table provides an expected stability profile based on the behavior of structurally related compounds like salicylamide and other phenols. Users should experimentally verify the stability for their specific conditions.
| Condition | Solvent/Medium | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | High | Amide hydrolysis (slow) |
| Neutral | Water, PBS (pH 7.4) | Moderate to High | Slow oxidation |
| Alkaline | 0.1 M NaOH | Low | Rapid oxidation and potential hydrolysis |
| Oxidative | 3% H₂O₂ | Low | Oxidation of phenolic hydroxyl groups |
| Thermal | 60°C in Water | Moderate | Hydrolysis, Oxidation |
| Photolytic | UV/Visible Light | Moderate to Low | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C) for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of your analytical method.
-
Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Salicylamide: The Versatile Bioactive Compound with Exceptional Traits - Sinobio Chemistry [sinobiochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
How to avoid bis-alkylation in 2,4-dihydroxybenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dihydroxybenzaldehyde. The focus is on preventing the common side reaction of bis-alkylation to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a significant amount of the 2,4-bis-alkoxybenzaldehyde byproduct in my reaction?
A1: The formation of a bis-alkylated product is a frequent challenge and typically arises from reaction conditions that are too harsh or an excess of reagents. Key factors include:
-
Strong Base: Potent bases like sodium hydride (NaH) or high concentrations of potassium carbonate (K2CO3) can deprotonate both the more acidic 4-hydroxyl and the less acidic 2-hydroxyl groups, which leads to dialkylation.[1]
-
Excess Alkylating Agent: Employing a significant excess of the alkyl halide increases the statistical probability of the second hydroxyl group reacting after the first has been alkylated.[1]
-
High Temperature & Prolonged Reaction Times: Elevated temperatures and extended reaction times can provide sufficient energy to overcome the activation barrier for the alkylation of the less reactive 2-OH group, particularly after the 4-OH has already reacted.[1]
-
Solvent Selection: Polar aprotic solvents such as DMF and DMSO can sometimes result in complex mixtures and multiple side products if the reaction is not meticulously controlled.[1][2]
Solution: To promote mono-alkylation, it is advisable to use milder reaction conditions. This includes utilizing a weaker base, employing a near-stoichiometric quantity of the alkylating agent (1.0-1.1 equivalents), and maintaining a lower reaction temperature.[1]
Q2: How can I achieve selective alkylation of the 4-OH group over the 2-OH group?
A2: The 4-hydroxyl group is inherently more acidic and consequently more reactive towards alkylation than the 2-hydroxyl group.[1][3][4] This selectivity is due to two primary factors:
-
Acidity: The proton of the 4-OH group is more acidic because the resulting phenoxide is better stabilized through resonance with the electron-withdrawing aldehyde group.[1]
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group, which diminishes its nucleophilicity.[3][4]
To leverage this intrinsic difference in reactivity, precise control over the reaction conditions is essential. The use of mild bases is critical to selectively deprotonate only the more acidic 4-OH group.[1]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for selective 4-O-mono-alkylation?
A3: Recent studies have demonstrated that specific combinations of mild bases and solvents can lead to high regioselectivity and yields.[2][5] Cesium bicarbonate (CsHCO3) in acetonitrile has been shown to be particularly effective, providing excellent yields of the desired 4-alkoxy-2-hydroxybenzaldehyde with minimal formation of the bis-alkylated byproduct.[2][4][5]
Data Presentation: Comparison of Reaction Conditions for Mono-alkylation
The selection of base and solvent significantly influences the efficiency and selectivity of the reaction. Below is a summary of various conditions and their outcomes for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes.
| Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages & Disadvantages |
| CsHCO₃ | Alkyl Bromide | Acetonitrile | 80 | 4-6 | Up to 95 | Adv: High yield, excellent regioselectivity, short reaction time.[2][3] |
| K₂CO₃ | Benzyl Bromide | Acetone | Room Temp. | 72 | Moderate | Disadv: Very long reaction time, moderate yield.[3] |
| KF | Benzyl Chloride | Acetonitrile | Reflux | 24 | >70 | Adv: Good yield for large-scale synthesis. Disadv: Long reaction time.[3] |
| Na₂CO₃ / Cs₂CO₃ | Alkyl Halide | Various | Various | Various | Low | Disadv: Low yields and formation of significant bis-alkylated product.[2] |
Experimental Protocols
Protocol 1: Cesium Bicarbonate-Mediated Selective 4-O-Alkylation[2]
This method is highly recommended for achieving excellent regioselectivity and high yields.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (CsHCO3, 3.0 eq), and anhydrous acetonitrile (CH3CN, approximately 5 mL per mmol of aldehyde).
-
Reagent Addition: Add the alkyl bromide (3.0 eq) to the suspension.
-
Reaction: Heat the mixture in a pressure vessel at 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography (EtOAc/Hexanes) to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.
Protocol 2: Potassium Fluoride-Mediated Selective 4-O-Benzylation[6]
This protocol is a viable alternative, particularly for large-scale synthesis.
-
Preparation: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile (approx. 1.7 L per mole of aldehyde), add potassium fluoride (2.0 eq) and benzyl chloride (1.75 eq).
-
Reaction: Heat the mixture to reflux. The volume of the solvent can be reduced by distillation to about half of the original volume over 24 hours. Monitor the reaction until less than 8% of the starting material remains.
-
Work-up: Evaporate the residual acetonitrile at reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the chemical logic and experimental workflows discussed.
Caption: Decision workflow for selective mono-alkylation.
Caption: Competing pathways in alkylation.
Caption: Experimental workflow for CsHCO3 protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) concerning temperature control during the Vilsmeier-Haack synthesis of related compounds.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. However, its success is highly dependent on precise temperature control. The reaction's exothermic nature and the thermal sensitivity of many substrates necessitate careful management of reaction conditions to ensure high yields and minimize side reactions. This guide will address common issues encountered during the synthesis, with a focus on the critical role of temperature.
Troubleshooting Guide
This section addresses specific issues that may arise during the Vilsmeier-Haack reaction, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no product. What are the likely temperature-related causes, and how can I improve the outcome?
Answer: Low or no yield is a common problem that can often be traced back to several key factors, primarily inadequate temperature control.
-
Cause 1: Vilsmeier Reagent Decomposition. The Vilsmeier reagent, formed from a substituted amide (like DMF) and a halogenating agent (like POCl₃), can be thermally unstable.[1][2] If the temperature during its formation is too high, it can decompose before the substrate is added.
-
Solution 1: Maintain Low Temperature During Reagent Formation. The formation of the Vilsmeier reagent is exothermic and should be carried out at low temperatures, typically between 0 °C and 10 °C.[3] Using an ice bath or a cryocooler is recommended for precise temperature management.[3]
-
Cause 2: Substrate Degradation. Many substrates, particularly electron-rich heterocycles like furans and pyrroles, are sensitive to the strongly acidic conditions and elevated temperatures of the reaction.[3] This can lead to polymerization or decomposition of the starting material.
-
Solution 2: Controlled Substrate Addition at Low Temperature. Add the substrate dropwise to the pre-formed Vilsmeier reagent while maintaining a low temperature (0-10 °C).[3] This helps to control the exotherm of the reaction and prevent localized "hot spots" that can lead to degradation.[3]
-
Cause 3: Insufficient Reaction Temperature for Less Reactive Substrates. While low temperatures are crucial initially, some less reactive substrates, such as those with electron-withdrawing groups, may require gentle heating to proceed to completion.[3][4]
-
Solution 3: Gradual and Monitored Temperature Increase. After the initial reaction at low temperature, the mixture can be allowed to slowly warm to room temperature.[3] For particularly unreactive substrates, a gradual and carefully monitored increase in temperature (e.g., to 70-80 °C) may be necessary.[4]
Issue 2: Formation of Dark, Tarry Residue (Polymerization)
Question: I am observing the formation of a dark, resinous material in my reaction flask. What causes this, and how can I prevent it?
Answer: The formation of a dark, tarry residue is a strong indication of substrate polymerization or degradation, a common issue when working with sensitive compounds under acidic conditions.
-
Primary Cause: Excessive Heat. The exothermic nature of both the Vilsmeier reagent formation and its subsequent reaction with the substrate can lead to a runaway reaction if not adequately controlled.[3] This localized overheating is the primary driver of polymerization.[3]
-
Prevention:
-
Strict Temperature Control: Maintain a low and stable temperature (0 °C to 10 °C) throughout the addition of reagents using an efficient cooling system.[3]
-
Slow Reagent Addition: Add the phosphoryl chloride to the DMF and the substrate to the Vilsmeier reagent slowly and dropwise with vigorous stirring to effectively dissipate heat.[3]
-
Dilution: Performing the reaction in a more dilute solution can help to manage the exotherm.[3]
-
Issue 3: Formation of Chlorinated Byproducts
Question: My product is contaminated with a chlorinated byproduct. How can I minimize this side reaction?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃).[5] The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.[5]
-
Influence of Temperature: Higher reaction temperatures can promote chlorination.[5][6]
-
Solution:
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature is crucial to minimize chlorination.[5]
-
Stoichiometry Control: The degree of chlorination can also be controlled by the stoichiometry of the Vilsmeier reagent.[6] Using a minimal excess of the reagent can be beneficial.
-
Issue 4: Over-Formylation (Di-formylation)
Question: I am obtaining a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a common challenge, especially with highly activated aromatic or heteroaromatic substrates.[5]
-
Influence of Temperature: Higher temperatures can increase the rate of the second formylation reaction.
-
Solution:
-
Maintain Low Reaction Temperature: To control the reaction rate and enhance selectivity, maintain a low temperature (typically 0 °C to room temperature).[5]
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[5]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can sometimes prevent localized high concentrations of the reagent and reduce di-formylation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Vilsmeier-Haack reaction?
A1: There is no single optimal temperature, as it is highly substrate-dependent. However, a general guideline is to perform the formation of the Vilsmeier reagent and the initial addition of the substrate at a low temperature, typically between 0 °C and 10 °C.[3] For less reactive substrates, a subsequent, carefully controlled increase in temperature may be required.[3][4]
Q2: How does temperature affect the regioselectivity of the Vilsmeier-Haack reaction?
A2: While the electronic and steric properties of the substrate are the primary determinants of regioselectivity, temperature can have an influence. At higher temperatures, there is a greater chance of overcoming the activation energy for formylation at a less sterically or electronically favored position, potentially leading to a mixture of isomers.[3] To enhance selectivity for the thermodynamically favored product, maintaining a lower reaction temperature is generally recommended.[3]
Q3: Are there any thermal hazards associated with the Vilsmeier-Haack reaction?
A3: Yes, the Vilsmeier-Haack reaction can pose significant thermal hazards. Both the Vilsmeier reagent itself and the reaction mixture can be thermally unstable, and their decomposition can lead to rapid temperature and pressure increases, potentially resulting in a thermal runaway.[1][2][7] It is crucial to have adequate cooling and to be aware of the thermal properties of the specific reagents and intermediates involved.
Quantitative Data Summary
The following table summarizes recommended temperature conditions for the Vilsmeier-Haack reaction with various substrates, compiled from literature sources.
| Substrate Type | Reagent Formation Temperature (°C) | Substrate Addition Temperature (°C) | Reaction Temperature (°C) | Notes |
| Furan Derivatives | 0 - 10 | 0 - 10 | 0 - Room Temperature | Highly sensitive to heat, strict temperature control is critical to prevent polymerization.[3] |
| Pyrrole Derivatives | 0 | 0 | 0 - Room Temperature | Highly reactive, low temperatures are essential to control the reaction rate.[5] |
| Pyrazole Derivatives | 0 - 5 | 0 - 5 | Room Temperature to 70-80 | Less reactive substrates may require heating.[4][8] |
| Uracil Derivatives | Elevated Temperature | Elevated Temperature | Elevated Temperature | Often requires higher temperatures, and can lead to concurrent chlorination.[6] |
| N,N-Dimethylaniline | - | 15 - 40 | 15 - 40 | Reaction exhibits thermal hazards; careful temperature control is necessary to prevent runaway.[7] |
Detailed Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the reaction flask, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: To the cooled and stirred DMF, add freshly distilled phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via a syringe or the dropping funnel. Maintain the temperature below 10 °C during the addition. The mixture may become a yellowish, crystalline mass.[3] Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.[3]
-
Formylation Reaction: Dissolve the substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-10 °C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by pouring it onto crushed ice.[3] Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium acetate solution.[3][9] This step is highly exothermic and should be performed with caution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with water and then with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing Workflows and Relationships
DOT Script for Troubleshooting Low Yield in Vilsmeier-Haack Synthesis
Caption: Troubleshooting workflow for low product yield.
DOT Script for Vilsmeier-Haack General Experimental Workflow
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing HPLC Separation of 2,4-Dihydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2,4-Dihydroxybenzamide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A1: For reverse-phase (RP) HPLC analysis of this compound, a common starting point is a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with an acidic modifier.[1][2] A typical initial composition to try is a 30:70 (v/v) mixture of acetonitrile and acidified water.[2] The water component should be acidified with 0.1% phosphoric acid or formic acid to control the pH.[1][2]
Q2: Why is it crucial to control the pH of the mobile phase for this analysis?
A2: Controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times for phenolic and ionizable compounds like this compound. The hydroxyl and amide groups in the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3] By maintaining a low pH (typically between 2 and 4), the ionization of these silanol groups is suppressed, minimizing these secondary interactions.[3] This leads to sharper, more symmetrical peaks.
Q3: What type of HPLC column is recommended for this compound separation?
A3: A reversed-phase C18 or C8 column is a suitable choice for the separation of moderately polar compounds like this compound. To further improve peak shape and minimize tailing, it is advisable to use a column with low silanol activity or one that is end-capped.[1]
Q4: My peaks for this compound are tailing. How can I fix this?
A4: Peak tailing for benzamide compounds is a common issue. Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low, ideally between 2 and 4, by adding an acidifier like phosphoric or formic acid.[3]
-
Column Choice: If not already using one, switch to a column with low silanol activity or an end-capped C18 column.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting it.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume, which can contribute to peak distortion.
Q5: Should I use an isocratic or gradient elution for my analysis?
A5: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if this compound is the only compound of interest or if other components have similar retention behavior.
-
Gradient elution (varying mobile phase composition over time) is highly recommended if your sample contains impurities or other components with a wide range of polarities.[4] A gradient allows for the effective elution of all compounds in a reasonable time while maintaining good peak shape.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | Lower the mobile phase pH to 2-4 using 0.1% formic or phosphoric acid. Use an end-capped C18 column or a column with low silanol activity.[1][3] |
| Column overload. | Dilute the sample and reinject. | |
| Broad Peaks | Mobile phase not properly degassed. | Degas the mobile phase using sonication or vacuum filtration. |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High extra-column volume. | Minimize the length and diameter of connecting tubing. Ensure proper fittings are used. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump issues (leaks, air bubbles). | Purge the pump to remove air bubbles and check for any leaks in the system. | |
| No Peaks Detected | No sample injected. | Verify autosampler or manual injector operation. |
| Detector lamp is off. | Ensure the detector lamp is on and has not exceeded its lifetime. | |
| Incorrect mobile phase composition. | Verify the mobile phase composition and ensure the pump is delivering the correct mixture. |
Experimental Protocols
Protocol 1: Starting Conditions for Isocratic RP-HPLC Method
This protocol provides a robust starting point for the isocratic analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler and data acquisition software.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and water (30:70 v/v).
-
Acidify the water component with 0.1% phosphoric acid to a pH between 2.5 and 3.0.
-
Degas the mobile phase by sonicating for 15-20 minutes or through vacuum filtration.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Protocol 2: General Gradient Elution for Method Development
This protocol is designed for analyzing this compound in the presence of other impurities or compounds with varying polarities.
-
Instrumentation:
-
Same as Protocol 1.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As determined for the analyte.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This is a generic scouting gradient and should be optimized based on the resulting chromatogram.[4]
Data Presentation
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC with UV-Vis Detector | Standard for routine analysis. |
| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for moderately polar compounds.[2] |
| Mobile Phase | Acetonitrile:Water with 0.1% Acid | Common and effective for reverse-phase separation.[1][2] |
| Acidifier | Phosphoric Acid or Formic Acid | Controls pH to improve peak shape.[1][2] Formic acid is MS-compatible.[1] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[2] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~280 nm | Based on typical absorbance for similar compounds.[2] |
| Injection Vol. | 10 µL | A good starting point, can be adjusted for sensitivity. |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Technical Support Center: Overcoming Poor Regioselectivity in the Synthesis of Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity in the synthesis of chemical derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering step-by-step guidance to resolve them.
Issue 1: My electrophilic aromatic substitution reaction is producing a mixture of ortho and para isomers. How can I enhance para-selectivity?
Poor para-selectivity in electrophilic aromatic substitution (EAS) is a common problem. Here’s a guide to troubleshooting and improving the regioselectivity of your reaction.
Initial Assessment:
-
Analyze the electronic properties of your substrate: Substituents on the aromatic ring dictate the position of electrophilic attack. Electron-donating groups (EDGs) typically direct ortho and para, while electron-withdrawing groups (EWGs) direct meta.[1][2]
-
Evaluate steric hindrance: A bulky substituent on the ring or a bulky electrophile will sterically hinder the ortho positions, thus favoring the para product.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase selectivity by favoring the product formed from the lower energy transition state. High temperatures can lead to a loss of selectivity.[3]
-
Solvent: The polarity of the solvent can influence selectivity. Experiment with a range of solvents to find the optimal conditions.
-
-
Utilize a Heterogeneous Catalyst:
-
Solid acid catalysts, such as zeolites, can enhance para-selectivity through "shape-selectivity," where the pores of the catalyst sterically favor the formation of the less bulky para isomer.[4]
-
-
Employ a Directing Group:
-
If applicable to your synthetic route, consider introducing a directing group that can be later removed.
-
Quantitative Data on Catalyst Effect on Nitration of Toluene:
| Catalyst | Reaction Conditions | 2,4-DNT:2,6-DNT Ratio | Reference |
| Standard (H₂SO₄/HNO₃) | Not specified | Not specified | [4] |
| Zeolite Hβ | Nitric acid | 14 | [4] |
Issue 2: My C-H activation reaction is non-selective. How can I direct the functionalization to a specific C-H bond?
Achieving regioselectivity in C-H activation is a significant challenge due to the ubiquity of C-H bonds in organic molecules.[5] Here are strategies to improve selectivity:
Troubleshooting Steps:
-
Introduce a Directing Group (DG): This is one of the most effective strategies. A DG is a functional group that is part of the substrate and directs the catalyst to a specific C-H bond, often in the ortho position.[6]
-
Catalyst Selection: The choice of catalyst and ligands is crucial in controlling regioselectivity.[8] Different metal catalysts (e.g., Pd, Rh, Co) and their associated ligands can lead to different regioisomeric products.[8][9]
-
Substrate Engineering: In enzymatic C-H oxygenation, modifying the substrate by replacing a natural anchoring group with a synthetic one can significantly alter the regioselectivity of the hydroxylation.[10]
Experimental Protocol: Carboxylic Acid-Directed C-H Arylation
This protocol is adapted from a general procedure for the arylation of pyridine carboxylic acids.[11]
-
Reaction Setup: In a sealed tube, combine the pyridine carboxylic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., cataCXium A-Pd-G3, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add anhydrous and degassed DMF.
-
Reaction Execution: Seal the tube under an inert atmosphere (e.g., argon) and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 12-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: I am struggling to separate the resulting regioisomers. What separation techniques are most effective?
When poor regioselectivity cannot be overcome synthetically, efficient separation of the regioisomers is necessary.
Recommended Separation Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating regioisomers.[12][13]
-
Normal-Phase HPLC: Can be effective, especially with less traditional organic solvents and modified silica gel stationary phases.[13]
-
Reversed-Phase HPLC: While common, it may not always be optimal as the hydrophobic properties of regioisomers can be very similar.[13]
-
Enantioselective HPLC: Can be used for the separation of regioisomers and enantiomers of certain compounds, such as monoacylglycerols, without derivatization.[12]
-
-
Flash Chromatography: This is a standard technique, but separation of regioisomers can be challenging due to similar retention factors (Rf).[14][15] Careful selection of the mobile phase is critical.
-
Recrystallization: If one regioisomer is significantly more abundant or has different crystallization properties, recrystallization can be a viable purification method.[14]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be an option, though it can be labor-intensive.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in a chemical reaction?
A1: Regioselectivity is primarily influenced by electronic effects, steric effects, and the reaction conditions.[16]
-
Electronic Effects: The distribution of electron density in the substrate and the reagent plays a major role. For example, in electrophilic aromatic substitution, electron-donating groups direct incoming electrophiles to the ortho and para positions.[1]
-
Steric Effects: The size of the substituents on the substrate and the attacking reagent can hinder approach to certain positions, favoring reaction at less sterically crowded sites.
-
Reaction Conditions: Temperature, solvent, catalyst, and pressure can all impact the regiochemical outcome of a reaction.[3][17]
Q2: How do protecting groups influence regioselectivity, particularly in carbohydrate chemistry?
A2: In carbohydrate chemistry, protecting groups are crucial not only for masking reactive functional groups but also for controlling regioselectivity and stereoselectivity in glycosylation reactions.[18][19] The nature and position of protecting groups can:
-
Influence the reactivity of hydroxyl groups: Different protecting groups can render specific hydroxyl groups more or less nucleophilic.[20]
-
Direct glycosylation to a specific position: The steric and electronic properties of protecting groups on a glycosyl acceptor can guide the incoming glycosyl donor to a particular hydroxyl group.[20][21]
-
Participate in the reaction: Some protecting groups can participate in the reaction mechanism, influencing the stereochemical outcome (e.g., 1,2-trans glycosides from a 2-O-acyl group).[18]
Q3: Can enzymes be used to control regioselectivity?
A3: Yes, enzymes are highly effective catalysts for achieving excellent regioselectivity in organic synthesis.[22][23] Biocatalytic systems can be used for:
-
Selective hydroxylation: For example, in the synthesis of drug metabolites.[24]
-
Regioselective acylation and deacylation: Enzymes like lipases can selectively acylate or deacetylate specific hydroxyl groups in carbohydrates.[23]
-
Synthesis of complex natural products: Enzymes play a key role in the regioselective synthesis of metabolites and other complex molecules.[24]
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Mechanism of a directing group in C-H activation.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Putting the Catalyst in Charge of Regioselectivity - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 12. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. purechemistry.org [purechemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Glycosylation - Wikipedia [en.wikipedia.org]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. researchgate.net [researchgate.net]
- 22. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dihydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 2,4-Dihydroxybenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the ammonolysis of a 2,4-dihydroxybenzoic acid ester, typically methyl 2,4-dihydroxybenzoate. This method involves reacting the ester with ammonia to form the desired amide. The precursor, methyl 2,4-dihydroxybenzoate, can be synthesized from resorcinol.
Q2: What are the primary challenges when scaling up the ammonolysis of methyl 2,4-dihydroxybenzoate?
A2: Scaling up this reaction presents several key challenges:
-
Heat Management: The reaction can be exothermic. Proper heat dissipation in large reactors is crucial to prevent temperature gradients that can lead to increased byproduct formation and potential safety hazards.
-
Mass Transfer Limitations: Ensuring efficient mixing of aqueous ammonia and the organic ester becomes more challenging at a larger scale. Inadequate mixing can result in incomplete reactions and lower yields.
-
Pressure and Ammonia Handling: The use of aqueous ammonia at elevated temperatures will increase the reactor pressure. A robust reactor system and proper handling procedures for ammonia are necessary.
-
Product Isolation and Purification: Isolating the product from a large volume of aqueous solution and subsequent purification can be challenging. The product's polarity may require specific extraction and crystallization protocols.
Q3: What are the likely impurities in the final this compound product?
A3: Potential impurities include:
-
Unreacted Starting Material: Residual methyl 2,4-dihydroxybenzoate.
-
Hydrolysis Product: 2,4-Dihydroxybenzoic acid, formed by the hydrolysis of the ester or amide.
-
Side-Reaction Products: Although less common in this specific reaction, side reactions involving the hydroxyl groups are a theoretical possibility under harsh conditions.
-
Color Impurities: Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts, often appearing as pink or brown discoloration.
Q4: How can I minimize the formation of colored impurities during synthesis and workup?
A4: To minimize discoloration, consider the following:
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.
-
High-Purity Reagents: Use high-purity starting materials to avoid introducing colored impurities.
-
Controlled Temperature: Avoid excessive temperatures during the reaction and purification steps.
-
Purification Methods: Techniques like treatment with activated carbon or washing with a sodium bisulfite solution can be effective in removing colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to poor mixing. | Increase agitation speed in the reactor to improve mass transfer between the aqueous and organic phases. Consider using a phase-transfer catalyst, though this would require optimization. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. | |
| Loss of product during workup. | Optimize the extraction and crystallization steps. Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the product during extraction. Use an anti-solvent for more effective crystallization. | |
| Product Discoloration (Pink/Brown) | Oxidation of phenolic hydroxyl groups. | Purge the reactor with an inert gas before starting the reaction. Use degassed solvents for the workup. |
| Impurities in the starting materials. | Ensure the purity of methyl 2,4-dihydroxybenzoate before use. Recrystallize the starting material if necessary. | |
| High reaction or purification temperatures. | Lower the reaction temperature if possible, even if it requires a longer reaction time. Use lower temperatures during solvent removal (e.g., rotary evaporation under reduced pressure). | |
| Presence of Unreacted Starting Material | Insufficient ammonia concentration or reaction time. | Use a higher concentration of aqueous ammonia or increase the molar excess of ammonia. Extend the reaction time and monitor for completion. |
| Presence of 2,4-Dihydroxybenzoic Acid | Hydrolysis of the ester or amide during reaction or workup. | Avoid excessively high temperatures and prolonged exposure to basic or acidic conditions during workup. Maintain a controlled pH during extraction and isolation. |
Data Presentation
Comparison of Synthetic Routes for the Precursor, 2,4-Dihydroxybenzaldehyde
The synthesis of the precursor, 2,4-dihydroxybenzaldehyde, from resorcinol has been well-studied. The Vilsmeier-Haack reaction is often preferred for its high yield and regioselectivity.[1]
| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Vilsmeier-Haack | POCl₃/DMF | Acetonitrile | -15 to 30 | ~3 | 65-75 |
| Reimer-Tiemann | Chloroform, NaOH | Water | 60-70 | 2-3 | ~60 |
| Duff Reaction | Hexamethylenetetramine | Glycerol/Boric Acid | 150-160 | 1.5 | 15-20 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,4-Dihydroxybenzoate (Precursor)
This protocol is based on the esterification of 2,4-dihydroxybenzoic acid.
Materials:
-
2,4-Dihydroxybenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude methyl 2,4-dihydroxybenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Scaled-Up Synthesis of this compound via Ammonolysis
This protocol outlines a general procedure for the ammonolysis of methyl 2,4-dihydroxybenzoate in a larger-scale setting.
Materials:
-
Methyl 2,4-dihydroxybenzoate
-
Concentrated Aqueous Ammonia (25-30%)
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Pressure-rated reactor with temperature control and mechanical stirring
-
Filtration and drying equipment
Procedure:
-
Charge the pressure reactor with methyl 2,4-dihydroxybenzoate.
-
Add a sufficient volume of concentrated aqueous ammonia. The molar excess of ammonia should be optimized for the specific scale.
-
Seal the reactor and begin stirring.
-
Slowly heat the reactor to the desired temperature (e.g., 60-80 °C). The pressure will increase as the temperature rises. Monitor both temperature and pressure closely.
-
Maintain the reaction at the set temperature for 24-48 hours, or until reaction monitoring (e.g., HPLC analysis of samples) indicates completion.
-
Cool the reactor to room temperature. The pressure should decrease accordingly.
-
Carefully vent any excess ammonia pressure.
-
Transfer the reaction mixture to a suitable vessel for workup.
-
Remove excess ammonia and methanol (formed as a byproduct) under reduced pressure.
-
Add deionized water to the residue and adjust the pH to precipitate the product if necessary.
-
Filter the crude this compound and wash with cold deionized water.
-
For further purification, the crude product can be extracted into an organic solvent, washed, dried, and recrystallized.[2] Column chromatography can also be employed for higher purity.[2]
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Reaction pathway for this compound synthesis.
References
Issues with 2,4-Dihydroxybenzamide precipitating in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dihydroxybenzamide. Our aim is to help you overcome common challenges, particularly the issue of precipitation in cell culture media, to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a specific inhibitor of glutathione reductase (GR). This enzyme is critical for maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to its reduced form, glutathione (GSH). By inhibiting GR, this compound disrupts this balance, leading to an accumulation of GSSG and a decrease in the protective antioxidant, GSH.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A2: Precipitation of this compound in cell culture media is often due to its limited solubility in aqueous solutions. Several factors can contribute to this issue:
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Improper Dissolution: The method used to dissolve and dilute the compound can significantly impact its solubility.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of the compound.
-
Interactions with Media Components: Salts, proteins, and other components in the media can sometimes interact with the compound, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use a cell culture grade, sterile DMSO to avoid any cytotoxic effects from impurities.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[1][2] While some cell lines may tolerate up to 0.5%, it is best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[3][4]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| "Solvent Shock" | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture media. Add the stock solution dropwise to the media while gently swirling. |
| Cold Media | Always use cell culture media that has been pre-warmed to 37°C before adding the compound. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, with ≤0.1% being ideal for most cell lines.[3][4] |
Issue 2: Delayed Precipitation in the Incubator
Observation: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid storing diluted solutions for extended periods. |
| Interaction with Media Components | If using a serum-free medium, consider if any components might be interacting with the compound. If applicable to your experimental design, test the solubility in a medium containing a low percentage of fetal bovine serum (FBS), as serum proteins can sometimes help to stabilize compounds. |
| pH Shift | Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause pH changes that may affect compound solubility. Ensure your medium is adequately buffered. |
| Evaporation | Ensure proper humidification in your incubator and use culture plates with well-fitting lids to minimize evaporation, which can increase the compound's concentration over time. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration and volume.
-
Example: To prepare 1 mL of a 100 mM stock solution (Molecular Weight of this compound = 153.14 g/mol ):
-
Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 153.14 g/mol = 0.015314 g = 15.31 mg
-
-
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant tubes.
-
Storage: Store the aliquots at -20°C for long-term storage.
Workflow for Preparing Working Solutions
Signaling Pathway
Inhibition of Glutathione Reductase and Downstream Cellular Effects
This compound inhibits glutathione reductase, leading to a cascade of events that alter the cellular redox state. The primary consequence is the inability of the cell to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). This disruption has several downstream effects, including an increase in the NADPH/NADP+ ratio and an increase in protein glutathionylation, a post-translational modification that can alter protein function.[4][5]
References
- 1. scbt.com [scbt.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,4-Dihydroxybenzamide and 3,4-Dihydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related phenolic compounds: 2,4-Dihydroxybenzamide and 3,4-Dihydroxybenzamide. While direct comparative studies are limited, this document synthesizes available data on these compounds and their structurally similar derivatives to offer insights into their potential therapeutic applications. The information is presented to facilitate further research and drug discovery efforts.
Key Biological Activities: An Overview
Derivatives of both this compound and 3,4-Dihydroxybenzamide have demonstrated a range of biological effects, primarily centered around anticancer, antioxidant, and anti-inflammatory activities. The positioning of the hydroxyl groups on the benzamide scaffold appears to play a crucial role in determining their specific biological targets and potency.
This compound and its derivatives have been noted for their potential as:
-
Anticancer agents: Particularly through the inhibition of Heat Shock Protein 90 (Hsp90) and glutathione reductase.
-
Antimicrobial and antifungal agents.
-
Antioxidant and anti-inflammatory compounds.
3,4-Dihydroxybenzamide and its related structures are recognized for their potential in:
-
Anticancer therapy: Primarily through the inhibition of ribonucleotide reductase.
-
Antioxidant and anti-inflammatory responses.
Quantitative Data on Biological Activity
Direct comparative quantitative data for this compound and 3,4-Dihydroxybenzamide is scarce in publicly available literature. However, data from structurally related compounds, such as the corresponding benzoic acids and benzaldehydes, provide valuable insights into their potential activities.
| Biological Activity | Compound/Derivative | Assay | Target/Cell Line | IC50/EC50 |
| Antioxidant | 2,4-Dihydroxybenzoic Acid | DPPH radical scavenging | - | > 120,000 µM[1] |
| 3,4-Dihydroxybenzoic Acid | CUPRAC | - | High activity | |
| Anti-angiogenic | 2,4-Dihydroxybenzaldehyde | Chick Chorioallantoic Membrane (CAM) | - | 2.4 µ g/egg [2] |
| Enzyme Inhibition | 3,4-Dihydroxybenzoic Acid | Kinase Assay | p38α | 266.4 µg/mL[3] |
| 3,4-Dihydroxybenzoic Acid | Kinase Assay | JNK1 | 224.8 µg/mL[3] | |
| Antiproliferative | N'-substituted 2,4-dihydroxybenzohydrazide | MTT Assay | LN-229 cancer cells | 0.77 µM[4] |
Note: The presented data is for structurally related compounds and should be interpreted with caution as the benzamide functional group can significantly influence biological activity.
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are linked to their interaction with specific cellular signaling pathways.
This compound and Glutathione Reductase Inhibition
2,4-dihydroxybenzylamine, a closely related compound, has been identified as a specific inhibitor of glutathione reductase.[5] This enzyme is crucial for maintaining the cellular redox balance. Its inhibition can lead to increased oxidative stress, a mechanism that can be exploited in cancer therapy.
3,4-Dihydroxybenzamide and Ribonucleotide Reductase Inhibition
Derivatives of 3,4-dihydroxybenzene have been investigated as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis.[6] By blocking this enzyme, these compounds can halt cell proliferation, making them potential anticancer agents.
Experimental Protocols
Detailed methodologies for key experiments are provided to support further research.
Glutathione Reductase (GR) Inhibition Assay
This assay measures the activity of GR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
100 mM Potassium Phosphate Buffer with 3.4 mM EDTA, pH 7.6
-
30 mM Oxidized Glutathione (GSSG) solution
-
0.8 mM NADPH solution
-
Glutathione Reductase enzyme solution
-
Test compounds (this compound)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, GSSG, and NADPH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the Glutathione Reductase enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the GR activity. Calculate the percentage of inhibition compared to a control without the inhibitor.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay determines the inhibitory effect of compounds on RNR activity by measuring the conversion of a ribonucleoside diphosphate (like CDP) to its deoxy form.
Materials:
-
Recombinant human RNR (R1 and R2 subunits)
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
ATP, Magnesium acetate, FeCl₃, CHAPS, DTT
-
Substrate: Cytidine 5'-diphosphate (CDP)
-
Test compounds (3,4-Dihydroxybenzamide)
Procedure:
-
Pre-incubate the RNR enzyme subunits (R1 and R2) with the reaction buffer and cofactors.
-
Add the test compound at various concentrations and incubate for 30 minutes.
-
Initiate the reaction by adding the CDP substrate.
-
Allow the reaction to proceed for 60 minutes and then quench it by boiling.
-
Analyze the formation of the deoxy-CDP product using a suitable method, such as HPLC.
-
Calculate the IC50 value from the dose-response curve.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This colorimetric assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound and 3,4-Dihydroxybenzamide)
-
Methanol or other suitable solvent
Procedure:
-
Prepare different concentrations of the test compounds in the solvent.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
A decrease in absorbance indicates radical scavenging activity. The percentage of inhibition is calculated, and the IC50 value is determined.
Experimental Workflow for Comparative Analysis
To directly compare the biological activities of this compound and 3,4-Dihydroxybenzamide, a systematic experimental workflow is proposed.
Conclusion
The available evidence suggests that both this compound and 3,4-Dihydroxybenzamide are promising scaffolds for the development of novel therapeutic agents. While their derivatives have shown distinct patterns of enzyme inhibition—glutathione reductase for the 2,4-isomer and ribonucleotide reductase for the 3,4-isomer—direct comparative studies are needed to fully elucidate their relative potencies and therapeutic potential. The provided experimental protocols and proposed workflow offer a foundation for such investigations. Further research into the structure-activity relationships of these compounds will be invaluable for the design of more potent and selective drug candidates.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 2,4-Dihydroxybenzamide Derivatives and Established PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the biological activities of 2,4-dihydroxybenzamide derivatives and well-established Poly (ADP-ribose) polymerase (PARP) inhibitors. Contrary to initial postulations, current scientific literature does not support the classification of this compound as a direct PARP inhibitor. Instead, this compound and its structural analogs have been shown to target other key cellular pathways implicated in cancer, such as those regulated by Heat shock protein 90 (Hsp90) and glutathione reductase.
This document will, therefore, compare the distinct mechanisms of action, cellular effects, and therapeutic potential of these different classes of compounds, supported by experimental data and detailed methodologies.
Section 1: Mechanism of Action and Signaling Pathways
Established PARP Inhibitors: Targeting DNA Damage Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors are small molecules that competitively bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting the recruitment of DNA repair machinery.
A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage. This trapped complex can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and subsequent cell death.
This compound Derivatives: Targeting Chaperone Proteins and Redox Balance
Derivatives of 2,4-dihydroxybenzaldehyde, a structurally related compound to this compound, have been identified as inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting the ATPase activity of Hsp90, these compounds lead to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
The structurally similar compound, 2,4-dihydroxybenzylamine, has been shown to be a specific inhibitor of glutathione reductase. This enzyme is critical for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), which is essential for cellular antioxidant defense and redox signaling. Inhibition of glutathione reductase leads to an accumulation of GSSG and increased oxidative stress, which can induce apoptosis in cancer cells that often have a higher basal level of reactive oxygen species (ROS).
Section 2: Comparative Performance Data
The following tables summarize the in vitro inhibitory potency of various PARP inhibitors and derivatives of 2,4-dihydroxybenzaldehyde against their respective targets.
Table 1: Inhibitory Potency of Clinically Approved PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [1] |
| Rucaparib | 1.4 | 1.4 | [1] |
| Talazoparib | 0.57 | 0.31 | [1] |
| Niraparib | 3.8 | 2.1 | [1] |
| Veliparib | 4.7 | 2.9 | [1] |
| Note: IC50 values can vary depending on the specific assay conditions. |
Table 2: Inhibitory Potency of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives against Hsp90
| Compound | Hsp90 ATPase IC50 (µM) | Cell Viability IC50 (µM, PC3 cells) | Reference |
| Derivative 5 | Not Reported | 7.43 | |
| Derivative 6 | Not Reported | 7.15 | |
| Derivative 13 | Not Reported | 4.85 | |
| Note: Data for this compound as a direct Hsp90 or glutathione reductase inhibitor with specific IC50 values are not readily available in the public domain. The data presented here are for structurally related derivatives. |
Section 3: Experimental Protocols
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP activity by quantifying the amount of biotinylated poly(ADP-ribose) incorporated onto histone proteins.
-
Materials : 96-well plate pre-coated with histones, recombinant human PARP1 enzyme, activated DNA, 10X PARP buffer, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution, test compounds.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
To the histone-coated wells, add 1X PARP buffer, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding recombinant PARP1 enzyme.
-
Incubate for 1 hour at 37°C.
-
Add biotinylated NAD+ and incubate for another hour at 37°C.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
The signal intensity is inversely proportional to the PARP inhibitory activity.
-
Hsp90 ATPase Activity Assay (Malachite Green)
This assay measures the inhibition of the ATPase activity of Hsp90 by detecting the amount of inorganic phosphate released from ATP hydrolysis.
-
Materials : 96-well plate, purified Hsp90 protein, test compounds, assay buffer (e.g., HEPES, KCl, MgCl2), ATP solution, Malachite Green reagent.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, test compound or vehicle control, and purified Hsp90 protein.
-
Initiate the reaction by adding ATP to each well.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the amount of phosphate released to determine the inhibitory effect.
-
Glutathione Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of glutathione reductase by monitoring the decrease in absorbance due to the oxidation of NADPH.
-
Materials : Spectrophotometer, cuvettes, purified glutathione reductase, test compounds, assay buffer (e.g., potassium phosphate buffer with EDTA), NADPH, GSSG.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a cuvette, mix the assay buffer, NADPH, and the test compound or vehicle control.
-
Add purified glutathione reductase and incubate for a few minutes.
-
Initiate the reaction by adding GSSG.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the glutathione reductase activity.
-
Cell Viability Assay (MTT)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Materials : 96-well cell culture plates, cancer cell lines, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Section 4: Conclusion
While this compound is not a direct PARP inhibitor, this guide illustrates that its derivatives and related compounds target distinct and equally compelling pathways in cancer biology, namely the Hsp90 chaperone machinery and the cellular redox system. In contrast, established PARP inhibitors exploit the concept of synthetic lethality in DNA damage repair-deficient tumors.
For researchers and drug development professionals, this comparison highlights the diverse strategies available for targeting cancer. While PARP inhibitors have achieved significant clinical success, the exploration of compounds like this compound derivatives that modulate Hsp90 or glutathione reductase offers alternative and potentially synergistic avenues for cancer therapy. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including the determination of their specific inhibitory concentrations and in vivo efficacy.
References
Unveiling the Potency of 2,4-Dihydroxybenzamide Analogs as Glutathione Reductase Inhibitors: A Comparative Guide
For Immediate Release
Glutathione reductase plays a pivotal role in maintaining cellular redox homeostasis by catalyzing the reduction of glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). Inhibition of this enzyme is a key strategy in various therapeutic areas, including cancer chemotherapy, by sensitizing cells to oxidative stress.
Comparative Analysis of Glutathione Reductase Inhibitors
The following table summarizes the available inhibitory data for 2,4-dihydroxybenzylamine and other selected compounds against glutathione reductase. It is important to note that the inhibitory concentration (IC50) values can vary depending on the assay conditions and the source of the enzyme.
| Compound | IC50 Value (µM) | Enzyme Source | Notes |
| 2,4-Dihydroxybenzylamine (2,4-DHBA) | Data not available | Not specified | Described as a specific and irreversible inhibitor.[1] |
| Carmustine (BCNU) | 55.5 | Purified Human | A well-known irreversible inhibitor.[2][3] |
| β-sitosterol | Not directly reported for GR | Not specified | Shown to improve antioxidant status, including glutathione reductase activity. |
| Stigmasterol | Not directly reported for GR | Not specified | Shown to increase glutathione reductase activity in response to oxidative stress.[4] |
| Diosgenin | Not directly reported for GR | Not specified | Reported to have antioxidant properties.[5][6][7] |
| Jervine | Not directly reported for GR | Not specified | A steroidal alkaloid with various biological activities.[8][9] |
Note: The absence of a specific IC50 value for 2,4-dihydroxybenzylamine in the reviewed literature prevents a direct quantitative comparison. However, its characterization as a specific and irreversible inhibitor suggests a high potential for potent glutathione reductase inhibition.[1]
Experimental Protocols
Glutathione Reductase Activity Assay (NADPH Consumption Method)
This protocol outlines a standard method for determining the activity of glutathione reductase by monitoring the consumption of NADPH, which can be adapted to assess the inhibitory potential of compounds like 2,4-Dihydroxybenzamide and its analogs.
1. Principle:
The enzymatic activity of glutathione reductase is determined by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. This rate of decrease is directly proportional to the glutathione reductase activity.
2. Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or quartz cuvettes
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
NADPH solution (2 mM in Assay Buffer)
-
GSSG solution (20 mM in Assay Buffer)
-
Purified glutathione reductase enzyme
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent
3. Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
GSSG solution
-
Purified glutathione reductase enzyme
-
Test inhibitor at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add NADPH solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway of Glutathione Reductase
Caption: The Glutathione Reductase signaling pathway in cellular redox homeostasis.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating the inhibitory effect on glutathione reductase.
Logical Comparison of Inhibitors
Caption: Logical comparison of different glutathione reductase inhibitors.
Conclusion
While a direct IC50 value for this compound remains to be determined, the available evidence for the structurally similar compound, 2,4-dihydroxybenzylamine, points towards a promising class of specific and irreversible inhibitors of glutathione reductase.[1] Further quantitative studies are warranted to fully elucidate the inhibitory potency of this compound and to establish its potential as a lead compound in drug discovery programs targeting oxidative stress pathways. The experimental protocol and comparative data provided in this guide serve as a valuable resource for researchers pursuing these investigations.
References
- 1. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Dietary Oxidized Stigmasterol on the Antioxidant System in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship of 2,4-dihydroxybenzaldehyde derivatives
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxybenzaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals.
The following guide provides a comprehensive comparison of the biological activities of 2,4-dihydroxybenzaldehyde derivatives, with a focus on their structure-activity relationships (SAR). This document synthesizes experimental data to offer insights into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, aiding in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
2,4-Dihydroxybenzaldehyde and its derivatives are a class of phenolic compounds with a wide range of biological activities.[1] The therapeutic potential of these molecules is significantly influenced by their structural features, particularly the substitution pattern on the benzaldehyde scaffold.[2]
Anticancer Activity
Schiff base derivatives of 2,4-dihydroxybenzaldehyde have emerged as promising anticancer agents, with a notable mechanism of action being the inhibition of Heat shock protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a key target in cancer therapy.[4] Inhibition of the ATPase activity of Hsp90 leads to the degradation of these client proteins and ultimately, cancer cell death.[1][5]
Several studies have synthesized and evaluated a series of 2,4-dihydroxybenzaldehyde-derived Schiff bases as Hsp90 inhibitors.[4] The inhibitory potency of these derivatives varies significantly with the nature of the amine substituent, highlighting the importance of this group in the structure-activity relationship. For instance, derivatives incorporating aminobenzothiazole and aminonitrothiazole moieties have demonstrated exceptionally high potency in Hsp90 ATPase inhibition assays.[1]
Antimicrobial Activity
Dihydroxybenzaldehyde derivatives have demonstrated significant activity against a range of microbial pathogens.[2] Their antimicrobial effects are often attributed to their phenolic nature, which can lead to the disruption of microbial cell membranes or the inhibition of essential enzymes.[2] For example, 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde have both shown antimicrobial activity against Staphylococcus aureus strains responsible for bovine mastitis.[2] Schiff base derivatives of 2,4-dihydroxybenzaldehyde have also been investigated for their antibacterial and antifungal properties.[6]
Anti-Inflammatory and Anti-Nociceptive Activities
2,4-Dihydroxybenzaldehyde has been shown to possess both anti-inflammatory and anti-nociceptive (pain-reducing) properties.[7][8] It can suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.[9] Preclinical studies have demonstrated its ability to reduce the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-κB signaling pathway.[7] In mouse models, oral administration of 2,4-dihydroxybenzaldehyde has been shown to produce a significant peripheral analgesic effect.[10]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 2,4-dihydroxybenzaldehyde derivatives, providing a basis for comparative assessment.
Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives [1][9]
| Derivative | Target/Assay | Cell Line | IC50 (µM) |
| Derived from 2-aminobenzothiazole | Hsp90 ATPase activity | - | 0.003 |
| Derived from 2-amino-5-nitrothiazole | Hsp90 ATPase activity | - | 0.009 |
| Schiff base 13 | PC3 cell viability | PC3 | 4.85 |
| Derived from 3-amino-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | - | 7.15 |
| Schiff base 6 | PC3 cell viability | PC3 | 7.15 |
| Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | - | 7.43 |
| Schiff base 5 | PC3 cell viability | PC3 | 7.43 |
| Derived from 2,4-dinitrophenylhydrazine | Hsp90 ATPase activity | - | >10 |
| Derived from 2,4-dinitrophenylhydrazine | PC3 cell viability | PC3 | >15 |
Table 2: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives [2][6][11]
| Compound/Derivative | Microorganism | MIC Value |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L, MIC₉₀: 1000 mg/L |
| Schiff base SB3 | E. coli | 62.5 µg/mL |
| Schiff base SB3 | S. pyogenes | 50 µg/mL |
| Schiff base SB3 | S. aureus | 100 µg/mL |
| Schiff base SB3 | P. aeruginosa | 100 µg/mL |
Table 3: Anti-Angiogenic and Anti-Nociceptive Activity of 2,4-Dihydroxybenzaldehyde [8][9][10]
| Activity | Model | Measurement/Result |
| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | IC₅₀: 2.4 µ g/egg |
| Anti-nociceptive (30 mg/kg, oral) | Acetic Acid-Induced Writhing Test (mice) | 48.1% inhibition |
| Anti-nociceptive (100 mg/kg, oral) | Acetic Acid-Induced Writhing Test (mice) | 68.0% inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of 2,4-dihydroxybenzaldehyde derivatives.
Synthesis of 2,4-Dihydroxybenzaldehyde Schiff Bases
A general procedure for the synthesis of Schiff bases involves the condensation reaction between 2,4-dihydroxybenzaldehyde and a primary amine.[3]
-
Reactant Preparation: Dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (1.0 equivalent) in absolute ethanol.
-
Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the 2,4-dihydroxybenzaldehyde solution at room temperature.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for an appropriate time (typically monitored by TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.[5][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Malachite Green Reagent: Freshly prepare by mixing solutions of malachite green, ammonium molybdate in 3M HCl, and a stabilizer like polyvinyl alcohol in a specific ratio (e.g., 2:1:1:2 of malachite green solution, polyvinyl alcohol solution, ammonium molybdate solution, and water).[13] Allow the reagent to stand until it turns a golden yellow color before use.[14]
-
ATP Solution: Prepare a stock solution of ATP in the assay buffer.
-
Hsp90 Enzyme: Dilute recombinant Hsp90 protein to the desired concentration in pre-chilled assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, Hsp90 enzyme, and various concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include controls for total activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[14]
-
Stop the reaction by adding the malachite green reagent.[1]
-
Add a citrate solution to stabilize the color.[1]
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis: The amount of phosphate released is proportional to the Hsp90 ATPase activity. Calculate the percentage of inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value from a dose-response curve.[1]
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.[2]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the structure-activity relationship of 2,4-dihydroxybenzaldehyde derivatives.
Caption: Hsp90 inhibition by 2,4-dihydroxybenzaldehyde derivatives.
Caption: General experimental workflow for the MTT assay.
Caption: Logical relationship of dihydroxybenzaldehyde SAR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biomolther.org [biomolther.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial properties of two positional isomers of dihydroxybenzaldehyde: 2,4-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (also known as gentisaldehyde). The information presented is based on available experimental data, focusing on their activity against pathogenic microorganisms, proposed mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Dihydroxybenzaldehydes are naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial effects. The position of the hydroxyl groups on the benzaldehyde structure plays a crucial role in determining their biological efficacy. This guide focuses on a side-by-side comparison of the 2,4- and 2,5-isomers to inform research and development in antimicrobial drug discovery.
Data Presentation: Antimicrobial Activity
| Compound | Microorganism | MIC Value | Reference |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | MIC₅₀: 500 mg/L | [1][2][3] |
| MIC₉₀: 1000 mg/L | [2] | ||
| 2,4-Dihydroxybenzaldehyde | Staphylococcus aureus | Data not available in reviewed literature |
Note: MIC₅₀ and MIC₉₀ refer to the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Proposed Mechanism of Antimicrobial Action
The primary antimicrobial mechanism for both 2,4- and 2,5-dihydroxybenzaldehyde is believed to be the disruption of the bacterial cell membrane.[4] This action is attributed to the phenolic nature of these compounds. They are thought to interact with the phospholipid bilayer of the bacterial membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.
For 2,5-dihydroxybenzaldehyde, studies on model bacterial membranes have shown that it integrates into the lipid monolayer, forming aggregates and reducing the packing effectiveness of the lipids, which increases membrane fluidity.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial activity of compounds like 2,4- and 2,5-dihydroxybenzaldehyde.
Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4]
1. Preparation of Inoculum:
- Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute this suspension in an appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.
- Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).[4]
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.[4]
4. Determination of MIC:
- After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.
- The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
- Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify growth.
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"PrepInoculum" [label="Prepare Microbial\nInoculum (0.5 McFarland)"];
"PrepDilutions" [label="Prepare Serial Dilutions\nof Test Compound"];
"Inoculate" [label="Inoculate Microtiter Plate"];
"Incubate" [label="Incubate Plate\n(18-24h, 37°C)"];
"ReadResults" [label="Visually Inspect for Growth\nor Read Absorbance"];
"End" [label="Determine MIC", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "PrepInoculum";
"Start" -> "PrepDilutions";
"PrepInoculum" -> "Inoculate";
"PrepDilutions" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "ReadResults";
"ReadResults" -> "End";
}
Zone of Inhibition by Agar Well Diffusion
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Inoculum:
- Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
2. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the standardized inoculum and remove excess fluid.
- Streak the swab evenly over the entire surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a Petri dish to ensure uniform growth.
3. Application of Test Compound:
- Allow the plate to dry for a few minutes.
- Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[4]
- Add a known concentration and volume (e.g., 50-100 µL) of the test compound solution into each well.[4]
- Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[4]
4. Incubation and Measurement:
- Incubate the plates at the appropriate temperature for 18-24 hours.[4]
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4]
Conclusion
Both 2,4- and 2,5-dihydroxybenzaldehyde demonstrate potential as antimicrobial agents, with a likely mechanism of action involving the disruption of the bacterial cell membrane. Quantitative data for 2,5-dihydroxybenzaldehyde against Staphylococcus aureus indicates a moderate level of activity. However, a comprehensive comparative analysis is limited by the lack of publicly available, peer-reviewed data on the minimum inhibitory concentration of 2,4-dihydroxybenzaldehyde against the same bacterial strains. Further research directly comparing the antimicrobial spectra and potency of these isomers is warranted to fully elucidate their potential in the development of new antimicrobial therapies.
References
- 1. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Validation of 2,4-Dihydroxybenzamide's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of 2,4-Dihydroxybenzamide and its derivatives against established cancer therapeutics, namely PARP (Poly ADP-ribose polymerase) inhibitors and HDAC (Histone deacetylase) inhibitors. Due to the limited publicly available in vivo efficacy data for this compound, this document utilizes data from its derivatives as a proxy and focuses on a comparative framework with well-characterized anticancer agents. The information presented is compiled from preclinical studies to highlight the therapeutic potential and guide future in vivo research.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activities of a this compound derivative and representative PARP and HDAC inhibitors.
Table 1: In Vivo Performance of a this compound Derivative
| Compound | Cancer Model | Dosage/Route | Key Findings | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Human liver cancer SMMC-7721 cell xenograft in mice | 150 mg/kg, injection | Average tumor weight was reduced to 0.59 g compared to 1.42 g in the control group. Flow cytometric analysis showed an aneuploid peak, suggesting an impact on the cell cycle.[1][2] | [1][2] |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Zebrafish embryos and larvae (toxicity model) | Not specified for efficacy | Exhibited negligible to moderate toxicity in the in vivo zebrafish model.[3] | [3] |
Table 2: In Vivo Performance of Selected PARP Inhibitors
| Inhibitor | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Olaparib | BRCA2 germline-mutated ovarian cancer tissue xenografts | 50 mg/kg/day, oral | Significant tumor growth inhibition | Showed a specific antitumor effect in BRCA-mutated tumors with decreased proliferation and increased apoptosis.[4] | [4] |
| Niraparib | High-grade serous ovarian carcinoma patient-derived xenografts (PDX) | Not specified | Tumor regressions induced in some models | Effective in a subset of PDX models with deleterious BRCA2 mutations or RAD51C promoter methylation.[5][6] | [5][6] |
| Rucaparib | BRCA1 mutant (MDA-MB-436) and BRCA2 mutant (HBCx-17) TNBC models | Not specified | Decreased tumor growth | Inversely correlated PAR levels with tumor growth inhibition.[7] | [7] |
| YHP-836 | MDA-MB-436 (BRCA1 mutant) xenograft model | 50, 100, or 150 mg/kg, oral, twice daily for 25 days | Dose-dependent tumor growth inhibition | Exhibited good antitumor activity as a single agent.[8] | [8] |
Table 3: In Vivo Performance of Selected HDAC Inhibitors
| Inhibitor | Cancer Model | Dosage/Route | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Vorinostat (SAHA) | Human Colon Cancer Xenograft | Not Specified | Significant dose-dependent growth delays | Showed potent anti-tumor activity with no obvious signs of toxicity. | |
| m-carboxycinnamic acid bis-hydroxamide (CBHA) | SMS-KCN-69n neuroblastoma xenografts in SCID mice | 50, 100, and 200 mg/kg/day | Dose-dependent growth inhibition, with 200 mg/kg resulting in complete suppression. | Efficacy was enhanced with the addition of all-trans retinoic acid.[9] | [9] |
| Doxorubicin and HDAC inhibitors (combination) | Neuroblastoma zebrafish xenografts | Not specified | Substantially reduced tumor volume | Induced tumor cell death and inhibited dissemination.[10] | [10] |
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms and experimental processes, the following diagrams are provided.
Caption: Plausible anticancer signaling pathways for hydroxybenzoic acid derivatives.
Caption: General experimental workflow for in vivo anticancer xenograft studies.
Caption: Logical comparison of this compound with PARP and HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparison.
Protocol 1: In Vivo Xenograft Study for a this compound Derivative (Hypothetical, based on available literature)
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721 liver cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. They are housed in a specific pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Cultured cancer cells (approximately 5 x 10^6 cells in 0.2 mL of serum-free medium) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control groups (n=8-10 mice/group).
-
Drug Preparation and Administration: The this compound derivative is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The compound is administered via intraperitoneal injection daily at specified doses (e.g., 50, 100, 150 mg/kg). The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length × Width²)/2. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). Tumor growth inhibition is calculated.
Protocol 2: In Vivo Xenograft Study for a PARP Inhibitor (e.g., Olaparib)
-
Cell Culture and Animal Model: As described in Protocol 1, using a relevant cancer cell line with known BRCA mutations (e.g., MDA-MB-436).
-
Tumor Implantation and Growth: Similar to Protocol 1.
-
Drug Preparation and Administration: Olaparib is formulated for oral gavage. It is administered daily at a dose of, for example, 50 mg/kg.
-
Monitoring and Endpoint: As described in Protocol 1.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure PARP inhibition (e.g., by assessing PAR levels) and drug concentration.
Protocol 3: In Vivo Xenograft Study for an HDAC Inhibitor (e.g., Vorinostat)
-
Cell Culture and Animal Model: As described in Protocol 1, using a suitable cancer cell line (e.g., human colon cancer cells).
-
Tumor Implantation and Growth: Similar to Protocol 1.
-
Drug Preparation and Administration: Vorinostat can be administered via oral gavage or intraperitoneal injection at a specified dose and schedule.
-
Monitoring and Endpoint: As described in Protocol 1.
-
Mechanism of Action Studies: Excised tumors can be analyzed for histone acetylation levels (e.g., by Western blotting for acetylated histones H3 and H4) to confirm target engagement.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The in vivo data for this compound is limited, and further research is required to validate its anticancer efficacy. The protocols provided are generalized and should be adapted based on specific experimental needs and institutional guidelines.
References
- 1. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Dihydroxybenzamide and its Analogs in Enzyme Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzymatic and biological activities of 2,4-Dihydroxybenzamide and structurally related compounds. While direct and conclusive evidence for the cross-reactivity of this compound in various enzyme assays is notably absent in the current scientific literature, this guide aims to provide valuable context by examining the bioactivity of its close structural analogs. This comparative approach allows for an informed perspective on the potential of the 2,4-dihydroxy-substituted benzene scaffold in drug discovery.
Initial database entries suggesting that this compound is a specific inhibitor of glutathione reductase appear to be a point of confusion, likely stemming from research on a similar molecule, 2,4-dihydroxybenzylamine, which is a confirmed inhibitor of this enzyme. This guide clarifies this discrepancy and instead focuses on the documented activities of related benzamide and dihydroxybenzoic acid derivatives to illuminate the potential therapeutic avenues for this class of compounds.
Comparative Inhibitory and Biological Activity
While specific enzyme inhibition data for this compound is not available, a number of its structural analogs have been evaluated for various biological activities. The following table summarizes the reported activities for derivatives of 2,4-dihydroxybenzoic acid and other related benzamide compounds. This data provides insight into the potential of the underlying chemical structure to interact with biological targets.
| Compound/Derivative Class | Target/Activity | Quantitative Data (IC50/MIC) | Reference Compound/Standard |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial (Staphylococcus aureus MRSA) | MIC = 3.91 µg/mL | Not specified |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Antibacterial (Gram-positive strains) | MIC = 0.48–7.81 µg/mL | Not specified |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | Antiproliferative (HCV29T cancer cell line) | 10.51–33.98 µg/mL | Not specified |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Urease Inhibition | More active than standard | Thiourea |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Acetylcholinesterase (AChE) Inhibition | Potent inhibition observed | Not specified |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Butyrylcholinesterase (BChE) Inhibition | Potent inhibition observed | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound analogs.
Antimicrobial Activity Assay (Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (General Spectrophotometric Method)
This protocol describes a general approach to measuring the inhibition of enzyme activity.
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being assayed. Dissolve the enzyme, substrate, and test compound in the buffer.
-
Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of the test compound. The mixture is pre-incubated for a specific period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The change in absorbance over time, due to the consumption of the substrate or the formation of a product, is monitored using a spectrophotometer at a specific wavelength.
-
Data Analysis: The initial reaction velocities are calculated from the absorbance data. The percentage of inhibition at each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
To further elucidate the context of the presented data, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.
Enzyme Inhibition Assay Workflow
Urease Inhibition by Schiff Base Derivatives
The Inactive Isomer: Utilizing 2,4-Dihydroxybenzamide as a Negative Control in Cellular Proliferation Studies
For researchers in oncology and drug discovery, the careful selection of experimental controls is paramount to the generation of robust and reliable data. In the context of screening for inhibitors of cell proliferation and signaling pathways, 2,4-Dihydroxybenzamide (2,4-DHBA), a structural isomer of biologically active aspirin metabolites, serves as an exemplary negative control. This guide provides a comparative analysis of 2,4-DHBA against its active counterparts and established inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Isomers
This compound is a derivative of benzoic acid. While structurally similar to other dihydroxybenzoic acid isomers, such as 2,3-DHBA and 2,5-DHBA, it exhibits a distinct lack of biological activity in certain cellular contexts. Notably, 2,3-DHBA and 2,5-DHBA are known metabolites of aspirin that can inhibit the proliferation of cancer cells by targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. The inactivity of the 2,4-DHBA isomer in these assays makes it an ideal negative control to ensure that the observed effects of the active isomers are specific and not due to a general property of the dihydroxybenzamide scaffold.
Comparative Analysis of Biological Activity
The utility of 2,4-DHBA as a negative control is best demonstrated in studies of cancer cell proliferation, such as the colony formation assay. In this assay, the ability of single cells to proliferate and form colonies is assessed in the presence of test compounds.
Colony Formation Assay in MDA-MB-231 Breast Cancer Cells
Studies have shown that while 2,5-DHBA and 2,3-DHBA significantly inhibit colony formation in the triple-negative breast cancer cell line MDA-MB-231, 2,4-DHBA shows no such activity.[1] This differential effect highlights the specificity of the interaction of the active isomers with cellular targets.
| Compound | Concentration | Cell Line | Effect on Colony Formation |
| Vehicle Control (e.g., DMSO) | - | MDA-MB-231 | No inhibition |
| This compound (Negative Control) | Up to 1000 µM | MDA-MB-231 | No inhibition observed[1] |
| 2,5-Dihydroxybenzoic Acid (Active Isomer) | >100 µM | MDA-MB-231 | Significant inhibition[1] |
| 2,3-Dihydroxybenzoic Acid (Active Isomer) | ~500 µM | MDA-MB-231 | Effective inhibition[1] |
| Palbociclib (Positive Control CDK4/6 Inhibitor) | 0.85 µM (IC50) | MDA-MB-231 | Dose-dependent decrease in proliferation |
Table 1: Comparison of the effects of 2,4-DHBA and its alternatives on the colony formation of MDA-MB-231 cells.
The CDK-Rb Signaling Pathway in Cell Cycle Progression
The differential activity of the DHBA isomers can be attributed to their interaction with the Cyclin-Dependent Kinase (CDK) signaling pathway. CDKs, in complex with their cyclin partners, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry and cell cycle progression. Active compounds like 2,3-DHBA and 2,5-DHBA inhibit CDK activity, leading to Rb remaining in its hypophosphorylated state, which sequesters E2F and halts the cell cycle. As a negative control, 2,4-DHBA is not expected to interfere with this pathway.
References
Benchmarking the Antioxidant Capacity of 2,4-Dihydroxybenzamide Against Known Antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of 2,4-Dihydroxybenzamide against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. Due to a lack of direct experimental data for this compound in standardized antioxidant assays, this document presents a qualitative assessment based on the performance of structurally related compounds, alongside quantitative data for the benchmark antioxidants. Detailed experimental protocols for the key assays—DPPH, ABTS, and ORAC—are provided to support further research and standardized evaluation.
Comparative Analysis of Antioxidant Capacity
For a comprehensive quantitative comparison, the following tables summarize the antioxidant capacities of Trolox, Ascorbic Acid, and Gallic Acid, expressed as IC50 values for DPPH and ABTS assays, and as Trolox Equivalents for the ORAC assay. Lower IC50 values are indicative of greater antioxidant potency.
Data Presentation
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Trolox | 3.77 | 15.06 |
| Ascorbic Acid | 6.1 - 66.12 | 34.6 - 375.4 |
| Gallic Acid | 1.03 - 10.97 | 6.05 - 64.48 |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Trolox | 2.93 | 11.7 |
| Ascorbic Acid | ~50 | ~284 |
| Gallic Acid | 1.03 - 3.55 | 6.05 - 20.87 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data Not Available |
| Trolox | 1.00 (by definition) |
| Ascorbic Acid | ~0.20 (relative to Trolox)[1] |
| Gallic Acid | Data Varies Significantly |
Experimental Protocols
Detailed methodologies for the three primary antioxidant capacity assays are provided below to facilitate reproducible and standardized testing.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[2]
-
Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that is monitored spectrophotometrically.
Procedure:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3][4]
-
Reagent Dilution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 100 µL of the test sample at various concentrations to 100 µL of the diluted ABTS•+ solution in a 96-well plate.[5]
-
Incubation: Incubate the mixture at room temperature for 6 minutes.[5]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6][7] The antioxidant capacity is quantified by the degree of protection afforded to the fluorescent probe.
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and the antioxidant standard (Trolox) in a phosphate buffer (pH 7.4).
-
Sample Preparation: Prepare the test compounds in the same phosphate buffer.
-
Reaction Setup: In a 96-well black microplate, add the fluorescent probe, the test compound or standard, and incubate at 37°C.
-
Initiation: Initiate the reaction by adding the AAPH solution to all wells.
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents (TE).
Visualizations
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of Antioxidant Action via Hydrogen Atom Transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Head-to-head comparison of different synthetic routes for 2,4-Dihydroxybenzamide
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the efficient synthesis of key intermediates is paramount. 2,4-Dihydroxybenzamide is a valuable scaffold found in numerous biologically active compounds. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this important molecule, offering quantitative data, comprehensive experimental protocols, and a logical framework for selecting the most appropriate method for a given application.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly approached via two main strategies: the ammonolysis of a pre-formed ester and the direct amidation of the corresponding carboxylic acid. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product.
| Metric | Route 1: Ammonolysis of Methyl 2,4-Dihydroxybenzoate | Route 2: Direct Amidation of 2,4-Dihydroxybenzoic Acid |
| Starting Materials | Methyl 2,4-dihydroxybenzoate, Ammonia | 2,4-Dihydroxybenzoic acid, Ammonia source (e.g., Ammonium Chloride), Coupling Agent (e.g., EDC, HOBt) |
| Typical Yield | Good to Excellent (Specific data not consistently reported in literature) | Moderate to High (Highly dependent on coupling agent and conditions) |
| Purity | Generally high, with purification by extraction and chromatography.[1] | Can be high, but potential for side reactions with unprotected hydroxyl groups.[2] |
| Reaction Time | ~24 hours[1] | 12-24 hours[2] |
| Reaction Temperature | Room Temperature[1] | 0°C to Room Temperature[2] |
| Key Reagents | Aqueous Ammonia | EDC, HOBt, DIPEA |
| Advantages | Simple, one-step reaction from the ester; mild conditions. | Direct conversion of the carboxylic acid. |
| Disadvantages | Requires the prior synthesis of the methyl ester. | Potential for side reactions at the hydroxyl groups, often necessitating protecting groups; more expensive reagents.[2] |
Experimental Protocols
Route 1: Ammonolysis of Methyl 2,4-Dihydroxybenzoate
This method involves the direct reaction of methyl 2,4-dihydroxybenzoate with aqueous ammonia.
Procedure:
-
In a suitable reaction vessel, suspend 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate in 10 mL of 25% aqueous ammonia.[1]
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[1]
-
Remove the excess ammonia and methanol formed during the reaction under reduced pressure.[1]
-
Add 10 mL of water to the residue and extract the product with diethyl ether.[1]
-
Collect the ether extracts, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Evaporate the solvent under reduced pressure to yield crude this compound.[1]
-
Purify the crude product by column chromatography using ethyl acetate as the mobile phase.[1]
Route 2: Direct Amidation of 2,4-Dihydroxybenzoic Acid (with Protecting Groups)
Direct amidation of 2,4-dihydroxybenzoic acid is challenging due to the presence of the reactive hydroxyl groups, which can lead to side reactions. Therefore, a protecting group strategy is often employed. The following is a general protocol for the coupling of a protected dihydroxybenzoic acid with an amine source using EDC and HOBt.
Procedure:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of 2,4-dihydroxybenzoic acid using a suitable protecting group (e.g., as benzyl ethers or silyl ethers) according to standard literature procedures.
-
Amide Coupling: a. Dissolve the protected 2,4-dihydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[2] b. To the solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and ammonium chloride (1.1 eq) as the ammonia source, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).[2] c. Cool the mixture to 0°C in an ice bath.[2] d. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) portion-wise to the stirred solution.[2] e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for the consumption of the starting carboxylic acid by TLC or LC-MS.[2]
-
Work-up and Deprotection: a. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2] b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] c. Purify the crude protected amide by flash column chromatography. d. Deprotect the hydroxyl groups using the appropriate conditions for the chosen protecting group to yield the final this compound.
Logical Workflow for Synthetic Route Selection
The choice between these synthetic routes depends on several factors, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion
Both the ammonolysis of methyl 2,4-dihydroxybenzoate and the direct amidation of 2,4-dihydroxybenzoic acid are viable routes for the synthesis of this compound. The ammonolysis route offers simplicity and mild reaction conditions, provided the starting ester is accessible. The direct amidation route, while requiring a more complex multi-step process involving protection and deprotection of the hydroxyl groups, offers a more direct path from the corresponding carboxylic acid and may be preferable if the synthesis of the ester proves inefficient. The choice of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development project.
References
Confirming the Mechanism of Action of 2,4-Dihydroxybenzamide: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of 2,4-Dihydroxybenzamide through knockout studies. Based on the activity of structurally similar compounds, two primary hypothetical mechanisms are explored: the inhibition of Glutathione Reductase (GR) and the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide details experimental designs, presents hypothetical data for comparison, and provides established protocols to validate these potential mechanisms.
Hypothetical Mechanisms of Action
Hypothesis 1: Inhibition of Glutathione Reductase
This compound may act as an inhibitor of Glutathione Reductase, a critical enzyme in maintaining cellular redox homeostasis. This hypothesis is based on the known activity of the related compound, 2,4-dihydroxybenzylamine, which irreversibly inhibits GR. Inhibition of GR would lead to an accumulation of oxidized glutathione (GSSG), rendering cells more susceptible to oxidative stress.
Hypothesis 2: Inhibition of the NF-κB Signaling Pathway
Alternatively, this compound could exert its effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. This is supported by the anti-inflammatory properties of 2,4-dihydroxybenzaldehyde, which have been linked to the suppression of NF-κB activation.
Comparative Analysis of Knockout Study Approaches
To definitively determine the mechanism of action, a knockout (KO) of the putative target protein is the gold standard. The following table outlines the expected outcomes of knocking out either Glutathione Reductase (GSR) or a key component of the NF-κB pathway (e.g., RELA, encoding the p65 subunit) and how these outcomes would compare to treatment with this compound.
Table 1: Predicted Outcomes of Knockout vs. This compound Treatment
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | Glutathione Reductase (GSR) KO | RELA (p65) KO | Interpretation |
| Glutathione Reductase Activity | 100% | Decreased | ~0% | 100% | If this compound decreases GR activity, it supports Hypothesis 1. |
| GSSG/GSH Ratio | Low | Increased | Increased | Low | An increased GSSG/GSH ratio in treated cells similar to GSR KO cells supports Hypothesis 1. |
| Sensitivity to Oxidative Stress | Low | Increased | Increased | Low | Increased sensitivity to oxidative stress similar to GSR KO cells supports Hypothesis 1. |
| NF-κB Nuclear Translocation | Low (basal) | Low (inhibited) | Low (basal) | N/A (p65 absent) | Inhibition of NF-κB translocation supports Hypothesis 2. |
| Inflammatory Cytokine Production | Low (basal) | Decreased | Low (basal) | Decreased | Decreased cytokine production similar to RELA KO cells supports Hypothesis 2. |
Visualizing the Experimental Logic and Pathways
Diagram 1: Experimental Workflow for Target Validation
Caption: Workflow for validating the target of this compound.
Diagram 2: Glutathione Reductase Pathway
Caption: The role of Glutathione Reductase in the glutathione cycle.
Diagram 3: NF-κB Signaling Pathway
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Alternative Compounds for Comparative Analysis
A crucial aspect of this research is to compare the effects of this compound with known inhibitors of the hypothesized pathways.
Table 2: Alternative Inhibitors for Comparative Studies
| Target Pathway | Compound | Mechanism of Action | Reported IC50 |
| Glutathione Reductase | Carmustine (BCNU) | Irreversible inhibitor, crosslinks GR. | Varies by cell type |
| 2-AAPA | Specific inhibitor of GR. | ~5 µM | |
| NF-κB Signaling | BAY 11-7082 | Inhibits IκB-α phosphorylation.[1] | ~10 µM |
| JSH-23 | Inhibits nuclear translocation of NF-κB p65.[1] | 7.1 µM[1] |
Detailed Experimental Protocols
The following are standardized protocols for the key experiments required to test the proposed hypotheses.
CRISPR/Cas9-Mediated Knockout of Target Genes
This protocol outlines the generation of knockout cell lines using the CRISPR/Cas9 system.[2][3][4][5][6]
a. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (GSR or RELA) using a reputable online tool.
-
Synthesize and clone the sgRNAs into a Cas9 expression vector.
b. Transfection:
-
Transfect the target cell line (e.g., HEK293T, A549) with the sgRNA/Cas9 plasmid using a suitable transfection reagent.
-
Include a control plasmid expressing a fluorescent marker to assess transfection efficiency.
c. Single-Cell Cloning:
-
Two days post-transfection, isolate single cells expressing the fluorescent marker by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Culture the single cells to expand into clonal populations.
d. Knockout Verification:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and sequence the products to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of the target protein (Glutathione Reductase or p65).
Western Blot Analysis
This protocol is for assessing the protein levels of the target and downstream effectors.[7][8][9][10][11]
a. Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GR, anti-p65, anti-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
d. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
Glutathione Reductase Activity Assay
This spectrophotometric assay measures the activity of GR by monitoring the consumption of NADPH.[12][13][14][15]
a. Reagent Preparation:
-
Prepare an assay buffer containing potassium phosphate and EDTA.
-
Prepare solutions of NADPH, GSSG, and the cell lysate.
b. Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, GSSG, and cell lysate.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
c. Calculation of Activity:
-
The rate of NADPH oxidation is proportional to the GR activity. Calculate the activity based on the change in absorbance per minute and the extinction coefficient of NADPH.
NF-κB Reporter Assay
This assay quantifies NF-κB activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[16][17][18][19][20]
a. Cell Transfection:
-
Co-transfect cells with a plasmid containing the firefly luciferase gene downstream of an NF-κB promoter and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
b. Cell Treatment:
-
Treat the transfected cells with this compound or a known NF-κB inhibitor for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the NF-κB activity in treated cells to that in untreated, stimulated cells.
By employing these comparative and systematic approaches, researchers can robustly confirm or refute the hypothesized mechanisms of action of this compound, providing a solid foundation for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]
- 5. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]
- 15. nwlifescience.com [nwlifescience.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxybenzamide: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,4-Dihydroxybenzamide, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to implement the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, personnel should wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[4]
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Spill Response: In the event of a spill, personnel should wear appropriate PPE, prevent the spread of the material, and collect it using an absorbent, non-combustible material. The collected waste must be placed in a sealed, labeled container for proper disposal. Do not allow the chemical to enter drains or waterways.[1][5]
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[6] The following protocol outlines the necessary steps for its safe and compliant disposal:
-
Waste Characterization: Based on available data for similar compounds, this compound waste should be classified as hazardous chemical waste.[7]
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[9]
-
The label must also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Segregation:
-
Store the this compound waste separately from incompatible materials. Based on information for similar compounds, avoid strong oxidizing agents and strong bases.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution's policy (typically not exceeding one year in a satellite accumulation area), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[10]
-
-
Final Disposal Method:
-
The ultimate disposal will be handled by a licensed hazardous waste disposal company arranged by your EHS department.
-
Common disposal methods for this type of chemical waste include offering it to a licensed disposal company or dissolving it in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Important Considerations:
-
Do not dispose of this compound down the drain. [8] It is considered harmful to aquatic life.[1]
-
Do not dispose of this compound in the regular trash. [8]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After thorough cleaning, the container can be disposed of as non-hazardous waste, or as directed by your institution's policies.
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA) and often adopted by institutional policies.
| Parameter | Limit | Regulation/Guideline Reference |
| Satellite Accumulation Area (SAA) Volume | Up to 55 gallons of hazardous waste | Resource Conservation and Recovery Act (RCRA) |
| SAA Acute Hazardous Waste Volume | Up to 1 quart of acute hazardous waste | Resource Conservation and Recovery Act (RCRA) |
| Maximum Storage Time in SAA | Up to one year (or until the container is full) | Central Washington University Laboratory Hazardous Waste Disposal Guidelines |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. medlabmag.com [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2,4-Dihydroxybenzamide
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation cannot come at the cost of personal safety. In the laboratory environment, where the novel and the known converge, a deep understanding of the materials in use is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dihydroxybenzamide, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance, fostering a culture of safety that is both intuitive and scientifically grounded.
The Nature of the Hazard: Why this compound Demands Respect
This compound is a solid, often a powder, that presents a multifaceted hazard profile. According to its classification under the Globally Harmonized System (GHS), it is recognized as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Furthermore, it is harmful if swallowed.[1][2][4] The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of dust particles.[5] Understanding these pathways is fundamental to selecting and using PPE effectively. The causality is clear: to prevent irritation and potential systemic effects, we must establish impermeable barriers at these points of entry.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not a one-size-fits-all solution. It is a dynamic and risk-based approach that adapts to the specific task at hand. The following sections detail the essential PPE components, the rationale for their use, and procedural guidance for their correct application.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound powder or solutions with the eyes can cause serious irritation.[1][2][3][4] Therefore, appropriate eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory for all activities involving this compound.[6]
-
Elevated Risk Scenarios: When there is a higher risk of splashing, such as during the preparation of solutions or transfer of liquids, chemical safety goggles are required. For tasks with a significant splash or powder dispersal potential, a face shield worn over safety goggles provides the most comprehensive protection.[7]
The Logic of Layering: Safety glasses protect from frontal impacts, but side shields are crucial for deflecting airborne particles. Goggles provide a seal around the eyes, offering superior protection against splashes from any direction. A face shield adds a further barrier, protecting the entire face.
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure to this compound, which is classified as a skin irritant.[1][3][4] Chemically resistant gloves are therefore a cornerstone of safe handling.
-
Best Practices for Glove Use:
-
Always inspect gloves for any signs of damage, such as punctures or tears, before use.[2]
-
For tasks involving prolonged or direct contact, consider double-gloving to provide an additional layer of protection.
-
Remove and replace gloves immediately if they become contaminated.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[3][11]
-
A Self-Validating System for Hand Safety: The integrity of your hand protection relies on vigilant observation. Regularly inspect your gloves during use. If you observe any change in color, texture, or swelling, it is a clear indicator of degradation, and the gloves should be replaced immediately.
Body Protection: Shielding Against Contamination
To prevent contamination of personal clothing and skin, appropriate body protection is essential.
-
Standard Laboratory Attire: A clean, buttoned laboratory coat should be worn at all times when handling this compound.[11]
-
Enhanced Protection: For larger scale operations or situations with a high risk of powder dispersal, a disposable gown made of a low-linting material provides a higher level of protection and simplifies decontamination procedures.
Respiratory Protection: Safeguarding the Airways
Inhalation of this compound dust can lead to respiratory tract irritation.[2][3] Engineering controls, such as fume hoods or ventilated enclosures, are the primary means of controlling airborne dust. However, in certain situations, respiratory protection may be necessary.
-
When is a Respirator Needed? A risk assessment should be conducted to determine the potential for airborne dust generation. A respirator is required if engineering controls are not sufficient to keep airborne concentrations below established occupational exposure limits, or if such limits have not been established, to a level that does not cause irritation.
-
Respirator Selection: For protection against irritating dusts, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) is the minimum requirement.[12][13] These respirators are designed to filter at least 95% of airborne particles.[13] For situations with higher potential exposures, a powered air-purifying respirator (PAPR) may be necessary.[14]
The Principle of Fit: The effectiveness of any tight-fitting respirator, including N95 masks, is dependent on a proper seal to the wearer's face. A fit test, as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134), is essential to ensure the respirator is providing the intended level of protection.
Operational Plans: From Preparation to Disposal
A proactive approach to safety involves integrating PPE considerations into every stage of the experimental workflow.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure complete and uncontaminated protection.
Doffing PPE: A Meticulous Process to Avoid Contamination
The removal of PPE is a high-risk activity for self-contamination. The following sequence is designed to minimize this risk. The guiding principle is to remove the most contaminated items first, touching only the "clean" inner surfaces during removal.
Step-by-Step Doffing Protocol:
-
Gloves (Most Contaminated):
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel it off, turning it inside out and creating a "bag" for both gloves.[3]
-
-
Gown/Lab Coat:
-
Unfasten the gown.
-
Peel it away from your neck and shoulders, touching only the inside.
-
Turn the gown inside out as you remove it and fold or roll it into a bundle.[3]
-
-
Goggles/Face Shield:
-
Handle by the headband or sides to remove.[3]
-
-
Respirator (if applicable):
-
Remove by pulling the straps from the back of your head. Do not touch the front of the respirator.[3]
-
-
Hand Hygiene:
-
Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[7]
-
Disposal Plan: A Final, Critical Step
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Collection: Place all used disposable PPE in a designated, labeled, and sealed waste container.
-
Disposal: Dispose of the contaminated waste in accordance with your institution's and local regulations for chemical waste.[15] Do not discard in regular trash.
Summary of Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 respirator (if not in a ventilated enclosure) |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves (consider double-gloving) | Lab coat | Not typically required if performed in a fume hood |
| Performing Reactions | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required if performed in a fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile gloves | Disposable gown over lab coat | N95 respirator or higher |
This guide provides a comprehensive framework for the safe use of PPE when handling this compound. By understanding the "why" behind each recommendation and adhering to the procedural steps, you can create a self-validating system of safety that protects you and your colleagues, allowing you to focus on the groundbreaking work you do.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. uwyo.edu [uwyo.edu]
- 3. labproinc.com [labproinc.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. gloves.com [gloves.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.who.int [cdn.who.int]
- 12. students.umw.edu [students.umw.edu]
- 13. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 14. dir.ca.gov [dir.ca.gov]
- 15. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
